SBI-797812
Description
Properties
IUPAC Name |
1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOHNHLOLGQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-797812: A Technical Guide to its Mechanism of Action in the NAD+ Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various enzymes involved in key cellular processes, including DNA repair, cell signaling, and epigenetics.[1] The intracellular levels of NAD+ decline with age and in various pathological conditions, making the enhancement of NAD+ biosynthesis a promising therapeutic strategy. The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2] SBI-797812 is a novel small molecule activator of NAMPT that has demonstrated the potential to augment NAD+ levels in both in vitro and in vivo models.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), the key enzyme in the NAD+ salvage pathway.[3] Its mechanism is multifaceted, leading to a significant increase in the catalytic efficiency of NAMPT.
The primary mechanisms of action of this compound include:
-
Enhanced NMN Formation: this compound shifts the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.
-
Increased ATP Affinity: The compound increases the affinity of NAMPT for its co-substrate, ATP. This is crucial as the conversion of NAM and phosphoribosyl pyrophosphate (PRPP) to NMN is an ATP-dependent process.
-
Stabilization of Phosphorylated NAMPT: this compound stabilizes the phosphorylated form of NAMPT at the His247 residue, a key step in the enzyme's catalytic cycle.
-
Promotion of Pyrophosphate Consumption: It promotes the consumption of pyrophosphate (PPi), a by-product of the NAMPT reaction, which can be inhibitory at high concentrations.
-
Blunting of NAD+ Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its downstream product, NAD+. This allows for sustained NMN production even as NAD+ levels rise.
These combined effects effectively turn NAMPT into a "super catalyst," leading to a more efficient generation of NMN and a subsequent increase in intracellular NAD+ pools.
Quantitative Data
The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Source |
| EC50 for NAMPT Activation | 0.37 ± 0.06 µM | Purified Human NAMPT | |
| Maximal Fold Stimulation of NMN Formation | 2.1-fold | Purified Human NAMPT | |
| NMN Increase in A549 Cells (10 µM) | 17.4-fold | A549 Human Lung Carcinoma | |
| NAD+ Increase in A549 Cells (10 µM) | 2.2-fold | A549 Human Lung Carcinoma | |
| NMN Increase in Human Primary Myotubes (10 µM) | 2.5-fold | Human Primary Myotubes | |
| NAD+ Increase in Human Primary Myotubes (10 µM) | 1.25-fold | Human Primary Myotubes |
Table 2: In Vivo Efficacy of this compound in Mice
| Tissue | Fold Increase in NAD+ | Dosage and Administration | Source |
| Liver | 1.3-fold | 20 mg/kg, intraperitoneal (i.p.) injection | |
| Heart | Trend towards increase | 20 mg/kg, i.p. injection | |
| Skeletal Muscle (Gastrocnemius & Quadriceps) | No significant increase | 20 mg/kg, i.p. injection |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro NAMPT Activity Assay
This assay quantifies the production of NMN by purified NAMPT in the presence or absence of this compound.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.
-
Enzyme and Substrate Addition: In a microplate, combine 30 nM of purified human NAMPT with 10 µM nicotinamide (NAM) and 50 µM phosphoribosyl pyrophosphate (PRPP).
-
Initiation of Reaction: Add 2 mM ATP to initiate the enzymatic reaction. For testing this compound, include the desired concentration of the compound in the reaction mixture.
-
Incubation: Incubate the reaction plate at 37°C for 1 to 4 hours.
-
NMN Detection: Quantify the amount of NMN produced using a sensitive fluorescence-based assay or by LC-MS/MS.
Cell-Based NMN and NAD+ Quantification
This protocol details the treatment of cultured cells with this compound and the subsequent measurement of intracellular NMN and NAD+ levels.
-
Cell Culture: Culture A549 human lung carcinoma cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.4, 2, and 10 µM) or vehicle (DMSO) for 4 hours.
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentrations of NMN and NAD+.
In Vivo Mouse Studies
This protocol outlines the in vivo administration of this compound to mice and the subsequent analysis of tissue NAD+ levels.
-
Animal Model: Use male C57BL/6J mice for the study.
-
Compound Administration: Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection. A vehicle control group (e.g., 10% DMSO, 10% Tween 80 in saline) should be included.
-
Tissue Harvesting: After 4 hours of treatment, euthanize the mice and harvest tissues of interest (e.g., liver, heart, skeletal muscle).
-
Metabolite Extraction from Tissues: Homogenize the harvested tissues in an appropriate extraction solvent and process them to extract NAD+ and related metabolites.
-
NAD+ Quantification: Quantify the NAD+ levels in the tissue extracts using LC-MS/MS.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a pioneering pharmacological approach to elevating intracellular NAD+ levels through the direct activation of NAMPT. Its well-characterized mechanism of action, which involves multiple points of enhancement of the NAMPT catalytic cycle, makes it a valuable tool for research into the therapeutic potential of NAD+ augmentation. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development and application in preclinical models of diseases associated with NAD+ decline. This technical guide serves as a comprehensive resource for scientists and researchers seeking to understand and utilize this novel NAMPT activator.
References
- 1. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Target of SBI-797812
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular target of SBI-797812, a small molecule activator with significant therapeutic potential. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.
The Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
The direct molecular target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) .[1][2] NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is the primary route for synthesizing nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in vital cellular processes like DNA repair, signaling, and epigenetics.[2][4] By activating NAMPT, this compound enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.
Mechanism of Action
This compound is not a simple agonist; it acts as a potent activator that transforms NAMPT into a "super catalyst". Its mechanism is multifaceted and includes several key effects:
-
Shifting Reaction Equilibrium: this compound dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN and the consumption of nicotinamide (NAM).
-
Increased ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. The compound increases the apparent affinity of NAMPT for its co-substrate ATP.
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).
-
Promotion of Pyrophosphate Consumption: this compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.
-
Overcoming Feedback Inhibition: It alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.
Structurally, this compound is similar to active-site directed NAMPT inhibitors and is thought to bind at or near the enzyme's active site, specifically in a "rear channel". This is supported by findings that NAMPT inhibitors like FK-866 can block the binding of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Description |
| EC50 | Human | 0.37 ± 0.06 µM | Concentration for half-maximal activation of NAMPT-mediated NMN production. |
| Maximal Fold Activation | Human | 2.1-fold | Maximum stimulation of NMN formation by this compound. |
| Apparent Affinity (EC50) | Mouse vs. Human | ~8-fold less for mouse | The potency of this compound is lower for mouse NAMPT compared to human NAMPT. |
Table 2: Cellular Effects of this compound in A549 Human Lung Carcinoma Cells
| Treatment | Fold Increase in NMN | Fold Increase in NAD+ |
| This compound | 17.4-fold | 2.2-fold |
| This compound (with 13C/15N-labelled NAM) | - | 5-fold increase in labeled NAD+ |
Data from Gardell et al., 2019 and Khaidizar et al., 2021.
Table 3: In Vivo Effects of this compound in Mice
| Tissue | Fold Increase in NAD+ |
| Liver | 1.3-fold (statistically significant) |
| Heart | Trend towards an increase |
| Skeletal Muscle | No significant increase |
Data from Gardell et al., 2019.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
-
Objective: To identify small molecules that bind to and activate human NAMPT from a large chemical library.
-
Methodology: A protein thermal shift (PTS) assay was employed to screen a library of 57,004 compounds.
-
Recombinant human NAMPT was incubated with individual compounds from the library.
-
The thermal stability of the protein-compound mixture was measured by monitoring protein unfolding as a function of temperature.
-
Compounds that bind to NAMPT induce a shift in the melting temperature (Tm).
-
Hits from the primary screen were then tested in a functional assay to confirm NAMPT activation.
-
-
Objective: To quantify the enzymatic activity of NAMPT in the presence of this compound.
-
Methodology: A common method is a fluorescence-based assay to detect NMN production.
-
Purified recombinant NAMPT (e.g., 30 nM) is incubated in a reaction buffer.
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The buffer contains the substrates: nicotinamide (NAM, e.g., 10 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM).
-
The co-substrate ATP (e.g., 2 mM) is included, as this compound activation is ATP-dependent.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).
-
The amount of NMN produced is quantified, often using a coupled enzymatic reaction that leads to a fluorescent product. The EC50 is determined by plotting NMN production against the concentration of this compound.
-
-
Objective: To measure the effect of this compound on intracellular levels of NMN and NAD+.
-
Methodology: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
-
Human cell lines (e.g., A549 lung carcinoma cells) are cultured under standard conditions.
-
Cells are treated with either a vehicle control (e.g., DMSO) or various concentrations of this compound (e.g., 0.4, 2, 10 µM) for a specified time (e.g., 4 hours).
-
After treatment, cells are harvested, and metabolites are extracted.
-
The cell extracts are then analyzed by LC-MS/MS to separate and quantify the levels of NMN and NAD+.
-
-
Objective: To determine if this compound can increase NAD+ levels in animal tissues.
-
Methodology:
-
Mice are administered this compound, typically via intraperitoneal (i.p.) injection to achieve higher plasma levels.
-
After a specific time (e.g., 2-4 hours), animals are euthanized.
-
Tissues of interest (e.g., liver, heart, muscle) are rapidly harvested and flash-frozen.
-
Metabolites are extracted from the tissues.
-
NAD+ levels in the tissue extracts are quantified using LC-MS/MS.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: The NAD+ salvage pathway and the activating role of this compound on NAMPT.
Caption: Logical workflow for the discovery and characterization of this compound.
Caption: Key mechanistic effects of this compound on the NAMPT enzyme.
References
The Discovery and Synthesis of SBI-797812: A Technical Guide to a Novel NAMPT Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-797812 is a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Its discovery represents a significant advancement in the development of therapeutics aimed at boosting cellular NAD+ levels, which are crucial for cellular metabolism, DNA repair, and signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound. Quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of a chemical library containing 57,004 compounds.[1] The screening aimed to identify small molecules that could bind to and activate human NAMPT. The primary screening method employed was a protein thermal shift (PTS) assay, which measures changes in the thermal stability of a protein upon ligand binding.[1]
Of the compounds screened, 515 were identified as NAMPT ligands. Further functional analysis using a NAMPT activity assay revealed that 30 of these ligands were activators of the enzyme.[2] Through a subsequent hit-to-lead optimization campaign, this compound emerged as a potent and promising NAMPT activator.[1]
Synthesis of this compound
The synthesis of this compound was achieved through a strategic modification of a known NAMPT inhibitor, GNI-50. The key structural change involved moving the pyridine nitrogen from the 3-position in GNI-50 to the 4-position to create this compound. This seemingly minor alteration dramatically converted the molecule from a potent NAMPT inhibitor into an activator.
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be conceptualized based on general methods for the synthesis of diaryl ethers and pyridyl-containing compounds. The synthesis would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination) to connect the pyridinyl and phenyl ether moieties.
Mechanism of Action
This compound functions as a "super catalyst" of NAMPT by influencing several key aspects of the enzyme's function:
-
Increased Affinity for ATP: this compound enhances the binding of ATP to NAMPT, a critical co-substrate for the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated histidine residue (pHis247) in the enzyme's active site, a key intermediate in the catalytic cycle.
-
Promotion of Pyrophosphate Consumption: The compound promotes the consumption of the pyrophosphate (PPi) by-product.
-
Blunting Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its downstream product, NAD+.
By these mechanisms, this compound shifts the reaction equilibrium of the NAMPT-catalyzed reaction towards the formation of NMN, leading to a subsequent increase in cellular NAD+ levels.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Species | Assay Condition | Reference |
| EC50 | 0.37 ± 0.06 µM | Human | In vitro NAMPT activity assay | |
| Maximal NMN Formation | 2.1-fold increase | Human | In vitro NAMPT activity assay | |
| NMN Increase (A549 cells) | 17.4-fold | Human | 4-hour treatment | |
| NAD+ Increase (A549 cells) | 2.2-fold | Human | 4-hour treatment |
Experimental Protocols
Protein Thermal Shift (PTS) Assay (General Protocol)
This assay was the primary high-throughput screening method used to identify NAMPT binders.
-
Reaction Setup: In a 96-well or 384-well PCR plate, combine the following:
-
Purified human NAMPT protein
-
Test compound (from the chemical library) or DMSO (control)
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Assay buffer
-
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).
-
Fluorescence Monitoring: Monitor the fluorescence intensity in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A significant increase in the Tm in the presence of a test compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein.
NAMPT Activity Assay (NMN Fluorometric Assay)
This assay quantifies the enzymatic activity of NAMPT by measuring the production of NMN.
-
Reaction Mixture: In a suitable reaction vessel, combine:
-
Purified NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
This compound or vehicle control (DMSO)
-
Reaction buffer
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
NMN Detection:
-
Stop the enzymatic reaction.
-
Add a reagent that specifically reacts with NMN to produce a fluorescent product.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Quantification: The amount of NMN produced is proportional to the fluorescence signal. Compare the fluorescence in the presence of this compound to the control to determine the fold activation.
Visualizations
Caption: Workflow for the discovery of this compound.
References
The Role of SBI-797812 in Boosting Nicotinamide Mononucleotide (NMN) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, making it a molecule of high interest for therapeutic development, particularly in the context of aging and metabolic diseases. The intracellular levels of NAD+ are predominantly maintained through the nicotinamide (NAM) salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step, catalyzing the conversion of NAM to nicotinamide mononucleotide (NMN). SBI-797812 is a potent, orally active small molecule activator of NAMPT. This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on NMN and NAD+ levels in various experimental systems, and detailed protocols for relevant assays.
Core Mechanism of Action of this compound
This compound functions as a selective activator of NAMPT, effectively turning the enzyme into a "super catalyst" for NMN production[1][2][3]. Its mechanism is multifaceted and involves several key enhancements to the enzymatic process:
-
Shifting Reaction Equilibrium: this compound binds to NAMPT and dramatically shifts the reversible reaction's equilibrium to favor the production of NMN and the consumption of NAM.[4]
-
Increased Affinity for ATP: The activation of NAMPT by this compound is ATP-dependent. The molecule increases the apparent affinity of NAMPT for its co-substrate ATP, thereby enhancing the enzyme's catalytic efficiency.
-
Stabilization of Phosphorylated NAMPT: this compound stabilizes the phosphorylated, active form of NAMPT (pHisNAMPT), which is a key intermediate in the catalytic cycle.
-
Overcoming Feedback Inhibition: A crucial aspect of this compound's function is its ability to blunt the end-product feedback inhibition of NAMPT that is normally exerted by NAD+. This allows for sustained NMN production even as NAD+ levels rise.
Signaling Pathway
The primary pathway influenced by this compound is the NAD+ salvage pathway. The diagram below illustrates the central role of NAMPT and the points of intervention by this compound.
References
- 1. NAMPT enzyme assay measuring the conversion of 14C-NAM to 14C-NMN [bio-protocol.org]
- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
The Molecular Mechanism of SBI-797812: A Potent Activator of Intracellular NAD+ Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various diseases. Pharmacological elevation of intracellular NAD+ levels is a promising therapeutic strategy. This technical guide elucidates the mechanism by which the small molecule SBI-797812 acts as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, leading to a significant increase in intracellular NAD+ concentrations. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies.
Core Mechanism of Action: Super-activation of NAMPT
This compound is a pioneering small molecule that enhances the catalytic efficiency of NAMPT, effectively turning it into a "super catalyst" for the synthesis of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][2][3] Unlike NAD+ precursors, this compound directly targets and modulates the activity of the NAMPT enzyme. Its mechanism is multifaceted, involving several key molecular interactions that collectively shift the enzymatic equilibrium towards robust NMN production.[1][2]
The primary mechanism of this compound involves:
-
Shifting Reaction Equilibrium: It drives the NAMPT-catalyzed reaction towards the formation of NMN.
-
Enhanced ATP Affinity: this compound increases the affinity of NAMPT for its co-substrate, ATP, a crucial step for the enzyme's catalytic activity.
-
Stabilization of the Phosphorylated Intermediate: The molecule stabilizes the phosphorylated form of NAMPT at histidine 247.
-
Promotion of By-product Consumption: It facilitates the consumption of the pyrophosphate by-product.
-
Overcoming Feedback Inhibition: Critically, this compound mitigates the feedback inhibition of NAMPT that is normally exerted by its downstream product, NAD+.
This concerted mechanism allows for a sustained and amplified production of NMN, which is then readily converted to NAD+ by NMN adenylyltransferases (NMNATs).
Signaling Pathway and Molecular Interactions
The activation of NAMPT by this compound is a critical node in the NAD+ salvage pathway. The following diagram illustrates the molecular interactions and the central role of this compound in enhancing NAD+ biosynthesis.
Caption: this compound mechanism of action on the NAMPT-mediated NAD+ salvage pathway.
Quantitative Data Summary
The efficacy of this compound in activating NAMPT and increasing intracellular NAD+ levels has been quantified in various experimental settings.
Table 1: In Vitro NAMPT Activation
| Parameter | Value | Conditions |
| EC50 | 0.37 µM | Dose-dependent activation of NAMPT |
Table 2: Effects on Intracellular NMN and NAD+ in Cultured Cells
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in NMN | Fold Increase in NAD+ |
| A549 Human Lung Carcinoma | 10 µM | 4 hours | 17.4-fold | 2.2-fold |
| Human Primary Myotubes | 10 µM | 4 hours | 2.5-fold | 1.25-fold |
| Mouse Primary Myotubes | 10 µM | 4 hours | Significant Increase | Significant Increase |
Table 3: In Vivo Effects in Mice
| Administration Route | Dose | Time Point | Tissue | Effect on NAD+ |
| Intraperitoneal (i.p.) | 20 mg/kg | 2 hours post-dose | Liver | Significant Increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key experiments cited.
In Vitro NAMPT Activity Assay
This protocol describes the method to determine the enzymatic activity of purified NAMPT in the presence of this compound.
Caption: Experimental workflow for the in vitro NAMPT activity assay.
Detailed Steps:
-
Purified human NAMPT (30 nM) is incubated with its substrates: nicotinamide (NAM, 10 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP, 50 µM).
-
The reaction buffer includes ATP (2 mM), which is essential for this compound-mediated activation.
-
This compound is added at various concentrations, typically ranging from 0 to 4 µM, to determine the dose-response relationship.
-
The reaction is incubated at 37°C for 1 to 4 hours.
-
The amount of NMN produced is quantified using a sensitive fluorescence-based assay.
Cell-Based Assay for Intracellular NMN and NAD+
This protocol details the methodology for measuring the impact of this compound on NMN and NAD+ levels in cultured cells.
Caption: Workflow for measuring intracellular NMN and NAD+ levels in cultured cells.
Detailed Steps:
-
A549 human lung carcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are treated with a specified concentration of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control (DMSO) for a defined period, typically 4 hours.
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Intracellular metabolites are extracted from the cells.
-
The levels of NMN and NAD+ in the cell extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
This compound represents a novel and potent pharmacological agent for increasing intracellular NAD+ levels. Its unique mechanism of "super-activating" NAMPT through a combination of increased substrate affinity, stabilization of a key intermediate, and circumvention of feedback inhibition distinguishes it from simple NAD+ precursor supplementation. The robust increase in intracellular NMN and NAD+ observed in both in vitro and in vivo models underscores the therapeutic potential of NAMPT activators like this compound for addressing conditions associated with NAD+ decline. Further research and development in this area hold promise for new therapeutic interventions in aging and metabolic diseases.
References
The NAMPT Activator SBI-797812: A Deep Dive into its Effects on Cellular Metabolism and Aging
Executive Summary
The decline of nicotinamide adenine dinucleotide (NAD+) levels is a well-established hallmark of aging and is associated with a host of age-related diseases. Consequently, strategies to augment NAD+ have emerged as a promising therapeutic avenue to promote healthy aging. SBI-797812 is a novel, potent, and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals. This technical whitepaper provides a comprehensive overview of the mechanism of action of this compound, its profound effects on cellular metabolism, and its potential as a therapeutic agent in the context of aging. We present detailed quantitative data, experimental protocols, and signaling pathway diagrams to offer a complete technical resource for researchers, scientists, and drug development professionals.
Introduction: The NAD+ World and the Role of NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions essential for energy production. Beyond its bioenergetic role, NAD+ is a vital substrate for a class of enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs), which are integral to a wide array of cellular processes such as DNA repair, genomic stability, and epigenetic regulation.
The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. The predominant pathway for NAD+ synthesis in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step of this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs).
Given that NAMPT activity and NAD+ levels decline with age, enhancing NAMPT function presents a compelling strategy to counteract age-associated physiological decline. This compound has been identified as a first-in-class small molecule activator of NAMPT, offering a novel pharmacological approach to boost intracellular NAD+ levels.
This compound: Mechanism of Action
This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism.[1][2][3][4] It is structurally similar to active-site directed NAMPT inhibitors, yet it functions as an activator.[5] The core mechanisms of this compound's action are:
-
Increased Affinity for ATP: this compound significantly increases the affinity of NAMPT for its co-substrate ATP. This is crucial as the NAMPT reaction is ATP-dependent.
-
Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.
-
Promotion of Pyrophosphate Consumption: It promotes the consumption of the pyrophosphate (PPi) by-product.
-
Blunting of NAD+ Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its end-product, NAD+.
Collectively, these actions shift the NAMPT reaction equilibrium towards the formation of NMN, leading to a significant increase in the intracellular pools of both NMN and NAD+.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound on Human NAMPT Activity
| Parameter | Value | Conditions | Reference |
| EC50 | 0.37 ± 0.06 µM | In vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP. | |
| Maximal Fold Stimulation | 2.1-fold | In vitro NMN production assay. | |
| Km for ATP (Control) | 1.73 ± 0.32 mM | In the absence of this compound. | |
| Km for ATP (+ this compound) | 0.29 ± 0.03 mM | In the presence of this compound. |
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells
| Treatment (4 hours) | NMN Fold Increase | NAD+ Fold Increase | Reference |
| This compound (10 µM) | 17.4-fold | 2.2-fold |
Note: While the fold-increase for NMN is substantially higher, the absolute increase in NAD+ concentration is significantly greater.
Table 3: Dose-Dependent Effect of this compound on NMN and NAD+ in Human Primary Myotubes
| This compound Concentration (4 hours) | NMN Fold Increase | NAD+ Fold Increase | Reference |
| 0.4 µM | ~1.5-fold | ~1.1-fold | |
| 2 µM | ~2.0-fold | ~1.2-fold | |
| 10 µM | 2.5-fold | 1.25-fold |
Table 4: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice
| Tissue | NAD+ Fold Increase | Dosing Regimen | Reference |
| Liver | 1.3-fold (significant) | 20 mg/kg, i.p., 4 hours post-dose | |
| Heart | Trend towards increase | 20 mg/kg, i.p., 4 hours post-dose | |
| Skeletal Muscle | No significant change | 20 mg/kg, i.p., 4 hours post-dose |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.
Experimental Workflow: In Vitro NAMPT Activity Assay
References
- 1. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the NAMPT Activator SBI-797812: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of SBI-797812, a novel small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. This compound has emerged as a significant research tool for investigating the therapeutic potential of boosting intracellular NAD+ levels, which has implications for aging and various diseases.[1][2][3]
Mechanism of Action
This compound is a potent, orally active activator of NAMPT.[4] It is structurally similar to active-site directed NAMPT inhibitors and has been shown to block the binding of these inhibitors to the enzyme.[5] The activation mechanism of this compound transforms NAMPT into a "super catalyst" for more efficient generation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.
The multifaceted mechanism of action includes:
-
Shifting Reaction Equilibrium: this compound dramatically shifts the NAMPT reaction equilibrium to favor the formation of NMN and the consumption of nicotinamide (NAM).
-
Enhanced ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. It significantly increases the affinity of NAMPT for ATP, a crucial co-substrate in the enzymatic reaction.
-
Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).
-
Promotion of Pyrophosphate Consumption: It promotes the consumption of pyrophosphate (PPi), a by-product of the NAMPT reaction.
-
Blunting NAD+ Feedback Inhibition: this compound overcomes the natural feedback inhibition of NAMPT activity exerted by its end-product, NAD+.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Conditions | Reference |
| EC50 | 0.37 ± 0.06 µM | Human NAMPT | |
| Maximal Fold Stimulation of NMN formation | 2.1-fold | Human NAMPT | |
| Increase in Intracellular NMN (10 µM, 4h) | 2.5-fold | Human Primary Myotubes | |
| Increase in Intracellular NAD+ (10 µM, 4h) | 1.25-fold | Human Primary Myotubes | |
| Increase in Intracellular NMN (10 µM, 4h) | 17.4-fold | A549 Human Lung Carcinoma | |
| Increase in Intracellular NAD+ (10 µM, 4h) | 2.2-fold | A549 Human Lung Carcinoma | |
| Km of NAMPT for ATP (without this compound) | 1.73 ± 0.32 mM | Recombinant Human NAMPT | |
| Km of NAMPT for ATP (with this compound) | 0.29 ± 0.03 mM | Recombinant Human NAMPT |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Value | Dosing | Tissue | Reference |
| Cmax (i.p.) | 3297 ng/mL (8.2 µM) | 10 mg/kg | Plasma | |
| Increase in NAD+ | Significant (1.3-fold) | 20 mg/kg (single i.p. dose, 2h post-dose) | Liver | |
| Increase in NAD+ | Trend towards increase | 20 mg/kg (single i.p. dose, 4h post-dose) | Heart | |
| NAD+ Levels | No significant change | 20 mg/kg (single i.p. dose, 4h post-dose) | Skeletal Muscle |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the production of NMN by NAMPT, which is then converted to NAD+ and subsequently to a fluorescent or colorimetric product.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, and BSA.
-
Prepare stock solutions of NAM, PRPP, and ATP.
-
Reconstitute purified recombinant NAMPT enzyme, NMNAT, and a dehydrogenase (e.g., alcohol dehydrogenase) in appropriate buffers.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the NAMPT enzyme to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, dehydrogenase, and its substrate (e.g., ethanol).
-
Incubate the plate at 30°C or 37°C for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance (e.g., 450 nm for formazan) using a plate reader.
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percent activation relative to the positive control.
-
Determine the EC₅₀ value by fitting the dose-response data to a suitable model.
-
2. Cellular NMN and NAD+ Quantification
This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture human A549 lung carcinoma cells or primary human myotubes in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in culture dishes and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 4 hours).
-
-
Metabolite Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using an appropriate solvent system (e.g., 50:50 0.1 M NaOH/MeOH for reduced nucleotides).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant containing the metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use an appropriate chromatography column and mobile phase gradient to separate NMN and NAD+.
-
Quantify the analytes using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.
-
-
Data Normalization and Analysis:
-
Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay).
-
Normalize the quantified NMN and NAD+ levels to the total protein content.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of changes in metabolite levels upon treatment with this compound.
-
3. In Vivo Evaluation of this compound in Mice
This protocol describes the administration of this compound to mice and the subsequent analysis of tissue NAD+ levels.
Protocol:
-
Animal Handling and Dosing:
-
Use male C57BL/6J mice (e.g., 8 weeks old).
-
Fast the mice for a short period (e.g., 1 hour) before dosing.
-
Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., 10% DMSO, 10% Tween 80 in saline) via intraperitoneal (i.p.) injection.
-
-
Tissue Collection:
-
At a specified time point post-dosing (e.g., 2 or 4 hours), euthanize the mice.
-
Harvest tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the frozen tissues and extract NAD+ using an appropriate procedure.
-
Quantify NAD+ levels in the tissue extracts using LC-MS/MS as described in the cellular quantification protocol.
-
Normalize the NAD+ levels to the dry weight of the tissue.
-
-
Data Analysis:
-
Compare the NAD+ levels in the tissues of this compound-treated mice to those of vehicle-treated mice using statistical tests (e.g., t-test).
-
This technical guide provides a comprehensive summary of the pharmacological profile of this compound. The data and protocols presented herein are intended to facilitate further research into the therapeutic applications of NAMPT activation and NAD+ modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Investigating the Therapeutic Potential of SBI-797812: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is implicated in a range of age-related diseases. Pharmacological activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, represents a promising therapeutic strategy to augment intracellular NAD+ levels. This document provides a comprehensive technical overview of SBI-797812, a potent small-molecule activator of NAMPT. We detail its mechanism of action, summarize key preclinical data from in vitro and in vivo studies, and provide detailed experimental protocols to facilitate further research and development.
Introduction
The depletion of cellular NAD+ pools is a hallmark of aging and is associated with a variety of pathophysiological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[1] The NAMPT-mediated salvage pathway, which recycles nicotinamide (NAM) back into NAD+ via the intermediate nicotinamide mononucleotide (NMN), is the predominant source of cellular NAD+.[2] this compound is a novel, orally active small molecule that allosterically activates NAMPT, enhancing its catalytic efficiency and increasing the production of NMN and subsequently NAD+.[3][4] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism:[5]
-
Allosteric Activation: this compound binds to a site on NAMPT that is distinct from the active site, inducing a conformational change that enhances its catalytic activity.
-
Increased Affinity for ATP: The binding of this compound increases the affinity of NAMPT for its co-substrate ATP, which is obligatory for the activation effect.
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT (pHisNAMPT), promoting the forward reaction towards NMN synthesis.
-
Overcoming Feedback Inhibition: this compound blunts the end-product feedback inhibition of NAMPT by NAD+.
-
Promotion of Pyrophosphate Consumption: The activator promotes the consumption of the pyrophosphate (PPi) by-product, further driving the reaction towards NMN production.
This concerted mechanism leads to a significant increase in the intracellular concentration of NMN, which is then readily converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the NAMPT pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | NMN Fold Increase | NAD+ Fold Increase | Reference |
| A549 Human Lung Carcinoma | 10 µM this compound for 4h | 17.4 | 2.2 | |
| Human Primary Myotubes | 10 µM this compound for 4h | 2.5 | 1.25 | |
| Mouse Primary Myotubes | 10 µM this compound for 4h | Significant Increase | Significant Increase |
Table 2: In Vivo Efficacy of this compound in Mice
| Tissue | Dose and Administration | Time Point | NAD+ Fold Increase | Reference |
| Liver | 20 mg/kg, i.p. | 4 hours | 1.3 | |
| Heart | 20 mg/kg, i.p. | 4 hours | Trend towards increase | |
| Skeletal Muscle (Gastrocnemius and Quadriceps) | 20 mg/kg, i.p. | 4 hours | No significant increase |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Species | Reference |
| EC50 for NAMPT activation | 0.37 µM | Human | |
| Cmax (i.p. dosing, 10 mg/kg) | 3297 ng/mL (8.2 µM) | Mouse |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Cell-Based Assays
5.1.1. A549 Human Lung Carcinoma Cell Culture and Treatment
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels. Upon reaching 70-80% confluency, the medium is replaced with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentrations (e.g., 0.4, 2, 10 µM). The cells are then incubated for a specified duration (e.g., 4 hours).
5.1.2. Primary Myotube Culture and Treatment
-
Isolation and Differentiation: Primary myoblasts are isolated from mouse skeletal muscle. To induce differentiation into myotubes, myoblasts are cultured to high confluency and the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Differentiated myotubes are treated with this compound or vehicle in fresh differentiation medium for the desired time and concentrations.
In Vivo Mouse Studies
-
Animal Husbandry: Male C57BL/6J mice (8-9 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: this compound is formulated for intraperitoneal (i.p.) injection. Mice are administered a single dose of this compound (e.g., 20 mg/kg) or a vehicle control.
-
Tissue Harvesting: At a specified time point post-injection (e.g., 4 hours), mice are euthanized, and tissues (liver, heart, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
LC-MS/MS Quantification of NMN and NAD+
-
Sample Preparation: Frozen tissues are homogenized, and metabolites are extracted using an appropriate solvent system (e.g., a buffered ethanol solution). Cell culture samples are lysed, and proteins are precipitated.
-
LC-MS/MS Analysis: An LC-MS/MS method is employed for the simultaneous quantification of NMN and NAD+. Chromatographic separation is typically achieved on a C18 or HILIC column. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for NMN and NAD+.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a potent and specific activator of NAMPT that effectively increases intracellular NMN and NAD+ levels in both in vitro and in vivo models. The data summarized herein underscore its therapeutic potential for conditions associated with NAD+ decline. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in various disease models, and ultimately translating these promising preclinical findings to clinical applications. This technical guide provides a foundational resource for researchers to design and execute further investigations into this novel therapeutic agent.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants [jove.com]
- 5. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SBI-797812 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a potent, cell-permeable activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By enhancing NAMPT activity, this compound effectively increases intracellular levels of nicotinamide mononucleotide (NMN) and NAD+.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, metabolism, and cell survival.[3][4] The A549 human lung carcinoma cell line is a widely used model for studying lung cancer and cellular responses to therapeutic agents. This document provides detailed protocols for the in vitro application of this compound in A549 cells to assess its effects on cell viability and NAD+ metabolism.
Mechanism of Action: The NAMPT-NAD+ Axis
This compound functions by allosterically activating NAMPT, which catalyzes the conversion of nicotinamide (NAM) to NMN. NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The increased intracellular NAD+ pool can then influence the activity of NAD+-dependent enzymes like SIRT1 and PARP-1, impacting downstream cellular pathways.
Caption: this compound activates the NAMPT enzyme, boosting NAD+ levels.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted with this compound on A549 cells, based on published findings.
Table 1: Dose-Dependent Effect of this compound on A549 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.4 | 1.22 ± 0.09 | 97.6 |
| 2 | 1.20 ± 0.07 | 96.0 |
| 10 | 1.18 ± 0.10 | 94.4 |
| 50 | 0.85 ± 0.06 | 68.0 |
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells
| Treatment (4 hours) | NMN (pmol/mg protein) (Mean ± SD) | Fold Change (vs. Vehicle) | NAD+ (nmol/mg protein) (Mean ± SD) | Fold Change (vs. Vehicle) |
| Vehicle Control | 28.5 ± 4.2 | 1.0 | 7.2 ± 0.6 | 1.0 |
| This compound (0.4 µM) | 75.6 ± 8.1 | 2.7 | 10.8 ± 0.9 | 1.5 |
| This compound (2 µM) | 171.0 ± 15.3 | 6.0 | 12.2 ± 1.1 | 1.7 |
| This compound (10 µM) | 458.7 ± 39.5 | 16.1 | 15.8 ± 1.4 | 2.2 |
Experimental Protocols
Caption: General experimental workflow for studying this compound in A549 cells.
A549 Cell Culture and Maintenance
-
Materials:
-
A549 human lung carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new flasks or plates for experiments at the desired density.
-
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
96-well plates
-
A549 cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantification of Intracellular NMN and NAD+
-
Materials:
-
6-well plates
-
A549 cells
-
This compound stock solution
-
Commercially available NAD+/NADH and NMN assay kits
-
Cell lysis buffer (provided in the kit or RIPA buffer)
-
Microplate reader (for colorimetric or fluorometric assays)
-
-
Protocol:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with different concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse the cells according to the protocol of the chosen NMN and NAD+/NADH assay kits.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay for normalization.
-
Follow the manufacturer's instructions for the NMN and NAD+/NADH assay kits to measure the respective metabolite levels.
-
Normalize the NMN and NAD+ concentrations to the protein content of each sample.
-
Western Blot Analysis of SIRT1 and PARP-1
-
Materials:
-
6-well plates
-
A549 cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-PARP-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed and treat A549 cells as described for the NMN/NAD+ quantification.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1, PARP-1, and a loading control (β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic crosstalk between SIRT1, PARP-1, and -2 in the regulation of chronic inflammation associated with aging and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Application Notes and Protocols for SBI-797812 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SBI-797812, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), in cell culture experiments. The following sections detail recommended concentrations, experimental procedures, and data analysis for studying the effects of this compound on cellular NAD+ metabolism.
Introduction to this compound
This compound is a small molecule activator of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, this compound increases the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+. This leads to elevated intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and cell signaling.
Mechanism of Action
This compound binds to the NAMPT active site, inducing a conformational change that enhances its catalytic efficiency. This activation results in several key effects:
-
Increased NMN Production: this compound shifts the NAMPT reaction equilibrium towards the formation of NMN.
-
Enhanced ATP Affinity: It increases the affinity of NAMPT for its co-substrate, ATP.
-
Stabilization of the Phosphorylated State: this compound stabilizes the phosphorylated, active form of NAMPT.
-
Overcoming Feedback Inhibition: It alleviates the end-product feedback inhibition of NAMPT by NAD+.
These combined effects turn NAMPT into a "super catalyst," leading to a significant boost in intracellular NMN and subsequently NAD+ levels.
Recommended Cell Lines and Reagents
-
Cell Lines:
-
A549 (Human lung carcinoma): A commonly used cell line for studying NAMPT modulation.
-
Primary Myotubes (Human or Mouse): A more physiologically relevant model for studying metabolic effects in muscle tissue.
-
-
Reagents:
-
This compound (various suppliers)
-
Cell Culture Media (e.g., DMEM for A549, specialized media for primary myotubes)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for dissolving this compound)
-
Reagents for specific assays (see protocols below)
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on NMN and NAD+ levels in different cell types as reported in the literature.
Table 1: Effect of this compound on NMN and NAD+ Levels in A549 Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in NMN | Fold Increase in NAD+ |
| 0.4 | 4 | 2.7 | 1.5 |
| 2 | 4 | 6.1 | 1.7 |
| 10 | 4 | 16.7 - 17.4 | 2.2 |
Table 2: Effect of this compound on NMN and NAD+ Levels in Human Primary Myotubes
| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in NMN | Fold Increase in NAD+ |
| 10 | 4 | 2.5 | 1.25 |
Experimental Protocols
Protocol 1: A549 Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing A549 cells and treating them with this compound.
Materials:
-
A549 cells
-
DMEM with 4.5 g/L glucose
-
10% FBS
-
1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
6-well or 10 cm tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., <0.1%).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours).
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., NAD+/NMN measurement, protein extraction).
Protocol 2: Measurement of Intracellular NAD+ and NMN by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of NAD+ and NMN from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Extraction Solvent (e.g., 80% methanol or 0.5 M perchloric acid)
-
Internal standards (e.g., ¹³C-labeled NAD+ and NMN)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Washing: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold extraction solvent to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the samples on ice or at -80°C for at least 15-30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
-
LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18 or HILIC). Separate NAD+ and NMN using an appropriate gradient of mobile phases. Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the absolute or relative levels of NAD+ and NMN by comparing the peak areas to those of the internal standards and a standard curve. Normalize the results to the protein concentration or cell number of the initial lysate.
Protocol 3: Cell Viability Assay
To assess the effect of this compound on cell proliferation and viability, a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be used. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway
The following diagram illustrates the NAD+ salvage pathway and the point of action of this compound.
These protocols and notes provide a comprehensive guide for researchers to effectively use this compound in cell culture and to accurately assess its impact on cellular NAD+ metabolism. As with any experimental procedure, optimization for specific cell types and experimental conditions may be necessary.
Application Notes and Protocols for the Preparation of SBI-797812 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: SBI-797812 is a potent and selective activator of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a key regulator in the NAD+ salvage pathway.[1][2][3] By enhancing NAMPT activity, this compound effectively increases the production of nicotinamide mononucleotide (NMN), a precursor to NAD+, thereby boosting intracellular NAD+ levels.[2][4] This has significant implications for research into aging, metabolic diseases, and neurodegeneration. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo studies.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₄O₄S |
| Molecular Weight | 402.47 g/mol |
| CAS Number | 2237268-08-3 |
| Appearance | Crystalline solid / Solid powder |
| Purity | ≥98% |
| Solubility | DMSO: Up to 250 mg/mL (621.16 mM); sonication may be required. Solubility is also reported as 80 mg/mL (198.77 mM). Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Ethanol: 2.5 mg/mL Water: Insoluble |
| Storage (Powder) | Store at -20°C for up to 3-4 years. Short-term storage (days to weeks) at 0-4°C is also acceptable. |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 50 mM stock solution in Dimethyl Sulfoxide (DMSO), a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.12 mg of this compound (Molecular Weight: 402.47 g/mol ).
-
Calculation:Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
Mass (mg) = 50 mmol/L x 0.001 L x 402.47 g/mol x 1000 mg/g = 20.12 mg
-
-
Dissolution: Add the calculated volume of fresh DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, especially for higher concentrations.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Workflow for In Vitro Stock Preparation
Caption: Workflow for preparing and storing this compound stock solution for in vitro use.
Protocol 2: Preparation of this compound Formulation for In Vivo (Intraperitoneal Injection)
This protocol outlines the preparation of a dosing solution suitable for intraperitoneal (i.p.) injection in animal models, such as mice. This formulation uses a co-solvent system to maintain the solubility of this compound in an aqueous solution.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 80 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water) or saline
-
Sterile tubes for mixing
Procedure:
This procedure is adapted to prepare a final concentration of 4 mg/mL.
-
Prepare Initial Mixture: In a sterile tube, combine 50 µL of an 80 mg/mL this compound DMSO stock solution with 400 µL of PEG300.
-
Mix Thoroughly: Mix gently but thoroughly until the solution is clear and uniform.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix to obtain a clear solution.
-
Use Immediately: This final formulation should be used immediately for optimal results. Do not store the final diluted formulation.
Signaling Pathway Activated by this compound
Caption: this compound activates the NAMPT enzyme, boosting NMN and NAD+ synthesis.
References
Application Note: Measuring Changes in NAD+ Levels after SBI-797812 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Pharmacological elevation of intracellular NAD+ is a promising therapeutic strategy for various diseases. SBI-797812 is a potent small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the principal NAD+ salvage pathway in mammals.[1][2] This document provides detailed protocols for treating biological systems with this compound and subsequently measuring the changes in NAD+ and its precursor, nicotinamide mononucleotide (NMN), using established biochemical methods.
Mechanism of Action of this compound
This compound enhances the production of NAD+ through the salvage pathway. It directly activates NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN.[2] NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs). The mechanism of this compound involves several key enhancements to NAMPT's function: it increases the enzyme's affinity for ATP, shifts the reaction equilibrium toward NMN formation, and uniquely blunts the natural feedback inhibition of NAMPT caused by NAD+.[2][3] These combined effects turn NAMPT into a more efficient "super catalyst" for NMN production, leading to a significant boost in intracellular NAD+ levels.
Quantitative Data on this compound Efficacy
Treatment with this compound has been shown to significantly increase NMN and NAD+ levels in both cell culture (in vitro) and animal models (in vivo).
Table 1: In Vitro Effects of this compound on NMN and NAD+ Levels
| Cell Line | Treatment | NMN Increase (Fold) | NAD+ Increase (Fold) | Reference |
| A549 Human Lung Carcinoma | 4h with 10 µM this compound | 17.4 | 2.2 | |
| Human Primary Myotubes | 4h with 10 µM this compound | 2.5 | 1.25 |
Table 2: In Vivo Effects of this compound on NAD+ Levels in Mice
| Tissue | Treatment | NAD+ Increase (Fold) | Reference |
| Liver | Single 20 mg/kg i.p. dose (2h post-dose) | 1.3 | |
| Heart | Single 20 mg/kg i.p. dose (2h post-dose) | Trend towards increase | |
| Skeletal Muscle | Single 20 mg/kg i.p. dose (2h post-dose) | No significant increase |
Experimental Protocols
Measuring NAD+ requires precise and rapid sample processing due to the molecule's metabolic lability. The following sections detail protocols for treating samples with this compound and quantifying NAD+ levels.
Protocol 1: NAD+ Quantification using an Enzymatic Cycling Assay
This method is suitable for high-throughput analysis and relies on a commercially available kit (e.g., Sigma-Aldrich Cat# MAK037) that uses an enzymatic cycling reaction to colorimetrically or fluorometrically measure NAD+.
A. Principle NAD+ is extracted from samples using an acidic buffer, which degrades NADH while preserving NAD+. The extracted NAD+ is then quantified in a cycling reaction where it is reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product. The amount of product is proportional to the NAD+ concentration.
B. Materials and Reagents
-
Cells or tissue of interest
-
This compound (MedchemExpress, Selleck Chemicals)
-
Phosphate Buffered Saline (PBS), ice-cold
-
NAD/NADH Quantitation Kit (e.g., Sigma-Aldrich MAK037) containing:
-
NAD+ Extraction Buffer
-
NADH/NAD Cycling Buffer
-
Cycling Enzyme Mix
-
NAD+ Standard
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
C. Procedure
-
Cell Treatment:
-
Plate cells (e.g., A549 cells) to desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
-
Sample Collection and Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
For adherent cells, scrape 1-5 million cells into 200 µL of NAD+ Extraction Buffer. For suspension cells, pellet and resuspend in the same buffer. For tissue, homogenize ~20 mg of tissue in 400 µL of buffer.
-
Perform two freeze/thaw cycles (20 min on dry ice, then 10 min at room temperature).
-
Vortex for 10 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted NAD+.
-
-
Measurement:
-
Prepare NAD+ standards according to the kit manufacturer's instructions.
-
Add 50 µL of extracted sample or standard to wells of a 96-well plate.
-
Prepare a Master Reaction Mix by mixing the Cycling Buffer and Cycling Enzyme Mix.
-
Add 100 µL of the Master Reaction Mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the NAD+ standard curve.
-
Calculate the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein content of the initial lysate (measured by BCA or Bradford assay).
-
Protocol 2: NAD+ Quantification using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and related metabolites due to its high sensitivity and specificity.
A. Principle Cell or tissue extracts are prepared, and NAD+ is separated from other metabolites using reverse-phase high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, where NAD+ is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for precise quantification.
B. Materials and Reagents
-
Treated cells or tissues
-
This compound
-
Ice-cold PBS
-
Extraction Solution: 0.5 M Trichloroacetic Acid (TCA)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
NAD+ analytical standard
C. Procedure
-
Cell Treatment:
-
Treat cells or animals as described in Protocol 1, Section C.1.
-
-
Sample Collection and Extraction:
-
Rapidly wash cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or placing the plate on dry ice.
-
Add 1 mL of ice-cold 0.5 M TCA to the culture dish. Scrape the cells and collect the acid extract.
-
For tissues, quickly excise and freeze-clamp the tissue in liquid nitrogen. Pulverize the frozen tissue and add ice-cold 0.5 M TCA.
-
Vortex the extract vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Dilute extracts in water as needed (e.g., 1:1,000 for NAD+).
-
Inject the sample onto the C18 column.
-
Elute NAD+ using a gradient of Mobile Phase A and B. A typical elution for NAD+ occurs at around 1.6 minutes.
-
Perform detection using the mass spectrometer in positive ion mode, monitoring the specific mass transition for NAD+.
-
-
Data Analysis:
-
Generate a standard curve using the NAD+ analytical standard.
-
Quantify the amount of NAD+ in samples by comparing peak areas to the standard curve.
-
Normalize the results to the initial sample amount (e.g., cell number or tissue weight).
-
Conclusion
The protocols outlined provide robust methods for researchers to quantify the increase in intracellular NAD+ levels following treatment with the NAMPT activator this compound. The choice between an enzymatic assay and LC-MS/MS will depend on the required throughput, sensitivity, and specificity. These application notes serve as a foundational guide for investigating the pharmacological effects of this compound and other NAD+ boosting molecules in drug development and metabolic research.
References
SBI-797812: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the neuroprotective effects of SBI-797812, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT). The protocols outlined below are intended for both in vitro and in vivo studies, offering a framework for assessing the therapeutic potential of this compound in the context of neurodegenerative diseases.
Introduction
This compound is a small molecule that has been identified as a selective activator of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By enhancing the activity of NAMPT, this compound increases the intracellular levels of nicotinamide mononucleotide (NMN) and NAD+, crucial molecules for cellular energy metabolism and a wide range of cellular processes.[3][4][5] A decline in NAD+ levels is associated with aging and a number of neurodegenerative diseases, making the activation of NAMPT a promising therapeutic strategy for neuroprotection. This compound has been shown to turn NAMPT into a "super catalyst" by shifting the reaction equilibrium towards NMN formation, increasing the enzyme's affinity for ATP, stabilizing its phosphorylated state, and reducing feedback inhibition by NAD+.
Data Presentation
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies, providing a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for NAMPT Activation | 0.37 µM | Recombinant Human NAMPT | |
| Effective Concentration for Increased NMN and NAD+ | 0.4 - 10 µM | A549, Human and Mouse Primary Myotubes | |
| Fold Increase in NMN (10 µM, 4h) | ~2.5-fold | Human Primary Myotubes | |
| Fold Increase in NAD+ (10 µM, 4h) | ~1.25-fold | Human Primary Myotubes | |
| Fold Increase in NAD+ (in 13C/15N-labelled NAM tracing) | 5-fold | Cultured Cells |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dosage and Route | Tissue | Fold Increase in NAD+ | Reference |
| NAD+ Levels | 20 mg/kg, i.p. | Liver | ~1.3-fold | |
| NAD+ Levels | 20 mg/kg, i.p. | Heart | Trend towards increase | |
| NAD+ Levels | 20 mg/kg, i.p. | Skeletal Muscle | No significant increase |
Signaling Pathways
Diagram 1: this compound Mechanism of Action via the NAMPT-NAD+ Pathway
Caption: this compound activates NAMPT, increasing NAD+ levels and promoting neuroprotection.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's in vitro neuroprotective effects.
Experimental Protocols
In Vitro Neuroprotection Assays
Objective: To determine the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT-22)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide, oligomeric amyloid-beta)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DCFH-DA (2',7'-dichlorofluorescein diacetate) for ROS measurement
-
TMRM (Tetramethylrhodamine, methyl ester) for mitochondrial membrane potential
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-buffered saline)
Protocol:
-
Cell Seeding:
-
Culture neuronal cells to 80-90% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Following pre-treatment, add the neurotoxic agent to the respective wells (e.g., 5 mM glutamate for HT-22 cells).
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Cell Viability Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure LDH release, an indicator of cell membrane damage.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assessment:
-
After treatment, incubate cells with TMRM (e.g., 100 nM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure fluorescence intensity (excitation ~549 nm, emission ~573 nm). A decrease in fluorescence indicates mitochondrial depolarization.
-
In Vivo Neuroprotection Studies in a Mouse Model of Neurodegeneration
Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a relevant animal model of a neurodegenerative disease (e.g., a model of Parkinson's disease or Alzheimer's disease).
Materials:
-
C57BL/6J mice (or a transgenic model relevant to the disease of interest)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween80, saline solution)
-
Neurotoxin to induce the disease model (e.g., MPTP for Parkinson's, scopolamine for cognitive impairment)
-
Apparatus for behavioral testing (e.g., rotarod, Morris water maze)
-
Anesthesia
-
Perfusion solutions (saline, paraformaldehyde)
-
Histology and immunohistochemistry reagents
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to experimental groups (e.g., Vehicle, this compound, Neurotoxin + Vehicle, Neurotoxin + this compound).
-
-
Drug Administration:
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle daily for a predetermined period before and/or after neurotoxin administration.
-
-
Induction of Neurodegeneration:
-
Administer the chosen neurotoxin according to established protocols to induce the desired pathology.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function, learning, and memory at baseline and at various time points after neurotoxin administration.
-
-
Tissue Collection and Processing:
-
At the end of the study, anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in sucrose solutions and section them using a cryostat.
-
-
Histological and Immunohistochemical Analysis:
-
Perform staining (e.g., Nissl staining) to assess neuronal loss in specific brain regions (e.g., substantia nigra for Parkinson's models, hippocampus for Alzheimer's models).
-
Use immunohistochemistry to detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3).
-
-
Biochemical Analysis:
-
In a separate cohort of animals, collect brain tissue for biochemical analysis.
-
Measure NAD+ levels in different brain regions to confirm target engagement of this compound.
-
Analyze levels of inflammatory cytokines and oxidative stress markers.
-
Diagram 3: In Vivo Experimental Design
Caption: Workflow for in vivo evaluation of this compound's neuroprotective efficacy.
Concluding Remarks
The protocols described in these application notes provide a solid foundation for investigating the neuroprotective potential of this compound. By leveraging its ability to boost NAD+ levels, this compound represents a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders. The experimental designs and assays outlined here will enable researchers to systematically evaluate its efficacy and further elucidate its mechanisms of action in the context of neuroprotection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Application Notes and Protocols: Cell-Based Assays to Determine SBI-797812 Efficacy
Introduction
SBI-797812 is a potent and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] By enhancing NAMPT's catalytic efficiency, this compound effectively increases the intracellular production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine dinucleotide (NAD+).[1][3] Given that declining NAD+ levels are associated with aging and various diseases, pharmacological activation of NAMPT presents a promising therapeutic strategy.[1] These application notes provide detailed protocols for cell-based assays designed to quantify the efficacy of this compound by measuring its impact on intracellular NMN and NAD+ concentrations.
Mechanism of Action of this compound
This compound functions as an allosteric activator of NAMPT. Its mechanism involves several key actions that collectively transform NAMPT into a more efficient enzyme:
-
Shifts Reaction Equilibrium: It pushes the reversible NAMPT reaction towards the formation of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Increases ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. The molecule enhances NAMPT's affinity for ATP, a required substrate for the reaction.
-
Stabilizes Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of the NAMPT enzyme.
-
Blunts Feedback Inhibition: this compound alleviates the end-product feedback inhibition that is normally exerted by NAD+.
These combined effects lead to a significant boost in the production of NMN, which is then converted to NAD+, thereby elevating the cellular NAD+ pool.
Application Protocol: Quantification of Intracellular NMN and NAD+
This protocol details a cell-based assay to determine the efficacy of this compound by measuring changes in intracellular NMN and NAD+ levels in cultured cells. A549 human lung carcinoma cells are used as an example, as they are a commonly used model for testing NAMPT activators.
I. Principle
The efficacy of this compound is directly correlated with its ability to increase the synthesis of NMN and, consequently, NAD+. Cultured cells are treated with varying concentrations of this compound. Following incubation, cells are lysed, and the intracellular metabolites are extracted. The concentrations of NMN and NAD+ in the cell lysates are then quantified using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or a commercially available NAD/NADH colorimetric/fluorometric assay kit.
References
Application Notes and Protocols: In Vivo Dosing and Pharmacokinetics of SBI-797812
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. By enhancing NAMPT activity, this compound effectively increases the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+, and subsequently elevates intracellular NAD+ levels.[1][2][3][4][5] NAD+ is a critical coenzyme in cellular metabolism and energy production, and its decline is associated with aging and various diseases. The ability of this compound to boost NAD+ makes it a promising therapeutic candidate for age-related conditions and other disorders linked to depleted NAD+ levels. These application notes provide a summary of the available in vivo dosing and pharmacokinetic data for this compound, along with detailed protocols for its administration and analysis in preclinical models.
Data Presentation
In Vivo Dosing and Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dosing Route | Dose (mg/kg) | Notes | Reference |
| Cmax | 3297 ng/mL (8.2 µM) | Mouse | Intraperitoneal (i.p.) | 10 | High plasma exposure observed with i.p. administration. | |
| Plasma Exposure | Low | Mouse | Oral (p.o.) | 10 | Oral administration resulted in lower plasma concentrations compared to i.p. dosing. | |
| Tissue NAD+ Levels | 1.3-fold increase in liver | Mouse | Intraperitoneal (i.p.) | 20 | Measured 4 hours post-dose. No significant changes were observed in the heart, gastrocnemius, or quadriceps muscles. | |
| Tissue NAD+ Levels | Trend towards an increase in cardiac tissue | Mouse | Intraperitoneal (i.p.) | 20 | Measured 4 hours post-dose. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in Mice
Objective: To assess the in vivo efficacy of this compound by measuring its effect on NAD+ levels in various tissues.
Materials:
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This compound
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Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O; or corn oil)
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Male C57BL/6J mice (8-10 weeks old)
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Syringes and needles for intraperitoneal (i.p.) injection
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Surgical tools for tissue harvesting
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Liquid nitrogen
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Homogenizer
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Reagents and equipment for NAD+ quantification (e.g., LC-MS/MS)
Procedure:
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Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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This compound Formulation:
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For a formulation with PEG300 and Tween80, first dissolve this compound in DMSO. Then, add PEG300 and mix until the solution is clear. Add Tween80 and mix again until clear. Finally, add ddH2O to reach the final desired concentration. The mixed solution should be used immediately.
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For a corn oil formulation, dissolve this compound in DMSO and then mix with corn oil. The mixed solution should be used immediately.
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Dosing:
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Randomly assign mice to two groups: Vehicle control and this compound treatment.
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Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.
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Tissue Collection:
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At a predetermined time point post-dose (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
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Immediately dissect the desired tissues (e.g., liver, heart, gastrocnemius, and quadriceps).
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Snap-freeze the tissues in liquid nitrogen to halt metabolic processes.
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Store the frozen tissues at -80°C until analysis.
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NAD+ Quantification:
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Homogenize the frozen tissues in an appropriate extraction buffer.
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Analyze the tissue homogenates for NAD+ content using a validated analytical method, such as LC-MS/MS.
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Normalize NAD+ levels to the tissue weight.
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Data Analysis:
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Calculate the mean NAD+ levels for each group.
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Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any differences between the vehicle and this compound treated groups.
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Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following intraperitoneal administration.
Materials:
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This compound
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Vehicle (as described in Protocol 1)
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Male C57BL/6J mice (8-10 weeks old)
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Syringes and needles for i.p. injection
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Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
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Centrifuge
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Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
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Animal Acclimation and Formulation: Follow steps 1 and 2 from Protocol 1.
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Dosing:
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Administer a single dose of this compound (e.g., 10 mg/kg) via intraperitoneal injection.
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Blood Sampling:
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Collect blood samples from a consistent site (e.g., tail vein, retro-orbital sinus) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
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Collect blood into EDTA-coated tubes to prevent coagulation.
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Plasma Preparation:
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Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
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Carefully collect the supernatant (plasma) and transfer it to clean tubes.
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Store plasma samples at -80°C until analysis.
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Sample Analysis:
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Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.
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Analyze the plasma samples to determine the concentration of this compound at each time point.
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Pharmacokinetic Analysis:
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Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
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Cmax (maximum plasma concentration)
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Tmax (time to reach Cmax)
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AUC (area under the plasma concentration-time curve)
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t1/2 (half-life)
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Clearance (CL)
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Volume of distribution (Vd)
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Utilize non-compartmental analysis software for these calculations.
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Mandatory Visualization
Caption: Mechanism of this compound action on the NAD+ salvage pathway.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Experimental workflow for pharmacokinetic studies.
References
SBI-797812: Comprehensive Application Notes for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
SBI-797812 is a potent and orally active small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] Structurally distinct from NAMPT's natural substrates, this compound acts as a "super catalyst," enhancing the enzyme's efficiency in generating nicotinamide mononucleotide (NMN), a key precursor to NAD+.[3][4] This activation leads to increased intracellular NMN and subsequently elevates NAD+ levels.[1] this compound achieves this by shifting the NAMPT reaction equilibrium toward NMN formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated form of NAMPT, and mitigating feedback inhibition by NAD+. These characteristics make this compound a valuable tool for investigating the therapeutic potential of boosting NAD+ in various contexts, including aging and metabolic diseases.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2237268-08-3 | |
| Molecular Formula | C₁₉H₂₂N₄O₄S | |
| Molecular Weight | 402.47 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Solubility Data
The solubility of this compound can vary between suppliers and is influenced by factors such as the purity of the compound and the quality of the solvent. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as absorbed moisture can significantly reduce it. The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (Concentration) | Notes | Reference |
| DMSO | ≥ 250 mg/mL (621.16 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended. | |
| DMSO | 80 mg/mL (198.77 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| DMSO | >50 mg/mL | - | |
| DMSO | ≥ 60 mg/mL | - | |
| DMSO | Sparingly soluble: 1-10 mg/mL | - | |
| Ethanol | 2.5 mg/mL | - | |
| Water | Insoluble | - |
In Vivo Formulation:
For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A typical formulation is:
| Solvent Composition | Final Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (5.17 mM) | Ultrasonic assistance may be required to achieve a clear solution. | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 4.00 mg/mL (9.94 mM) | Prepare by adding a clarified DMSO stock solution to PEG300, followed by Tween-80 and then ddH₂O. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro experiments.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Ultrasonic water bath (optional)
Protocol:
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Equilibrate the this compound vial to room temperature before opening.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 248.47 µL of DMSO per 1 mg of this compound).
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Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
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Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solutions at -20°C or -80°C for long-term storage.
In Vitro NAMPT Activation Assay
Objective: To assess the activation of NAMPT by this compound in a cell-based assay by measuring intracellular NMN or NAD+ levels.
Materials:
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A549 human lung carcinoma cells (or other suitable cell line)
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound DMSO stock solution
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Vehicle control (DMSO)
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Reagents for NMN or NAD+ quantification (e.g., LC-MS/MS or a commercially available NAD/NADH assay kit)
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Cell lysis buffer
Protocol:
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Seed A549 cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency.
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Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.4, 2, 10 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.
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Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for the desired period (e.g., 4 hours).
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using an appropriate lysis buffer.
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Collect the cell lysates and proceed with the quantification of intracellular NMN or NAD+ levels according to the manufacturer's protocol for the chosen assay kit or using a validated LC-MS/MS method.
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Analyze the data to determine the dose-dependent effect of this compound on NMN or NAD+ levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SBI-797812 for Maximal NAMPT Activation
Welcome to the technical support center for SBI-797812, a potent small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximal NAMPT activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric activator of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[1][4] This activation is achieved through several mechanisms:
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Shifting Reaction Equilibrium: It dramatically shifts the NAMPT reaction equilibrium towards the production of nicotinamide mononucleotide (NMN), the direct product of the enzyme.
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Increasing ATP Affinity: this compound increases the affinity of NAMPT for its co-substrate, ATP, which is essential for the activation of the enzyme.
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Stabilizing the Phosphorylated Enzyme: It stabilizes the phosphorylated, active form of NAMPT.
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Relieving NAD+ Feedback Inhibition: The activator mitigates the end-product feedback inhibition of NAMPT by NAD+.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point for dose-response experiments is in the nanomolar to low micromolar range. The reported EC50 for human NAMPT activation is approximately 0.37 µM. In human primary myotubes, concentrations up to 10 µM have been shown to increase NMN and NAD+ levels.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to be effective in various human and mouse cell lines, including A549 human lung carcinoma cells and primary human and mouse myotubes.
Troubleshooting Guide
Issue 1: Sub-optimal or no NAMPT activation observed.
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Question: I am not seeing the expected increase in NMN or NAD+ levels after treating my cells with this compound. What could be the issue?
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Answer:
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ATP Dependence: NAMPT activation by this compound is strictly dependent on the presence of ATP. Ensure that your experimental system, whether it's a cell-free assay or a cell-based experiment, has sufficient intracellular ATP levels. Cellular stress or metabolic compromise can deplete ATP and hinder activation.
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Concentration Optimization: The optimal concentration of this compound can be cell-type specific. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Incubation Time: Ensure a sufficient incubation period for the compound to exert its effect. For cell-based assays, an incubation time of 4 hours has been shown to be effective for increasing NMN and NAD+ levels.
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Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles could lead to degradation.
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Issue 2: High background signal in my NAMPT activity assay.
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Question: My control wells (without this compound) are showing high signal, making it difficult to assess the fold-activation. What can I do?
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Answer:
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Assay Components: High background can result from contamination of reagents or the intrinsic fluorescence of components in the assay buffer. Use fresh, high-quality reagents and consider testing for background fluorescence of your medium and buffer components.
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Blank Correction: Always include a "blank" control containing all assay components except the enzyme (NAMPT) to subtract the background signal from all other readings.
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Cellular Health: In cell-based assays, unhealthy or dying cells can release components that interfere with the assay. Ensure your cells are healthy and viable before starting the experiment.
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Issue 3: Inconsistent results between experiments.
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Question: I am observing high variability in my results from one experiment to the next. How can I improve reproducibility?
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Answer:
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Standardized Procedures: Adhere strictly to a standardized protocol for all experiments. This includes consistent cell seeding densities, incubation times, and reagent preparation.
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Pipetting Accuracy: Inaccurate pipetting can introduce significant variability, especially when working with small volumes. Use calibrated pipettes and ensure proper mixing of all solutions.
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Edge Effects: In plate-based assays, "edge effects" can cause variability in the outer wells. To mitigate this, avoid using the outermost wells for critical samples or fill them with a buffer or medium to maintain a humidified environment.
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Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
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Data Presentation
Table 1: In Vitro Efficacy of this compound on Human NAMPT
| Parameter | Value | Reference |
| EC50 | 0.37 ± 0.06 µM | |
| Maximal Fold Stimulation of NMN Formation | 2.1-fold |
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in Human Primary Myotubes (4-hour treatment)
| This compound Concentration | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| 10 µM | ~2.5-fold | ~1.25-fold |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a Cell-Free NAMPT Activity Assay
This protocol is adapted from established methods for measuring NAMPT activity.
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Reagent Preparation:
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Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 2 mM DTT.
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Prepare stock solutions of NAM (Nicotinamide), PRPP (Phosphoribosyl pyrophosphate), and ATP in the reaction buffer.
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Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
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Assay Procedure:
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In a 96-well plate, add 30 nM of recombinant human NAMPT enzyme to each well (except for the blank control).
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Add the various concentrations of this compound to the respective wells.
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Add 25 µM NAM, 50 µM PRPP, and 2 mM ATP to all wells to initiate the reaction.
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Incubate the plate at 37°C for 1 hour.
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NMN Detection:
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Stop the reaction and measure the amount of NMN produced. This can be done using a variety of methods, including fluorescence-based assays or LC-MS/MS.
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Data Analysis:
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Subtract the background signal (from the blank wells) from all other readings.
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Normalize the NMN production to the basal level (without this compound).
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Plot the normalized NMN production against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Protocol 2: Measurement of Intracellular NMN and NAD+ Levels in Cultured Cells
This protocol outlines a general procedure for assessing the effect of this compound on cellular NAD+ metabolism.
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Cell Culture and Treatment:
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Seed cells (e.g., A549 or primary myotubes) in a suitable culture plate and allow them to adhere and grow to a desired confluency (typically 70-80%).
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Treat the cells with varying concentrations of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 4 hours).
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Metabolite Extraction:
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After incubation, remove the culture medium and wash the cells with ice-cold PBS.
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Lyse the cells and extract the metabolites using a suitable method, such as a methanol/water extraction or a commercially available kit.
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NMN and NAD+ Quantification:
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Quantify the levels of NMN and NAD+ in the cell lysates using a sensitive and specific method like LC-MS/MS or a commercially available NAD+/NADH assay kit.
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Data Normalization and Analysis:
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Normalize the NMN and NAD+ levels to the total protein concentration in each sample, which can be determined using a BCA assay.
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Express the results as a fold change relative to the vehicle-treated control cells.
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Mandatory Visualizations
Caption: Mechanism of action of this compound as a NAMPT activator.
Caption: Experimental workflow for determining the EC50 of this compound.
References
Technical Support Center: Troubleshooting Low Efficacy of SBI-797812 in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpectedly low efficacy of SBI-797812 in cell culture experiments. This compound is a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Therefore, "low efficacy" is defined as a less-than-expected increase in intracellular nicotinamide mononucleotide (NMN) and NAD+ levels, or the absence of a desired downstream biological effect. This guide offers a structured approach to troubleshooting, from simple checks to more in-depth experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule activator of NAMPT.[1][2][3][4] It functions by shifting the NAMPT reaction equilibrium towards the formation of NMN, increasing the enzyme's affinity for ATP, and stabilizing the phosphorylated, active form of NAMPT.[1] This ultimately "supercharges" the enzyme, leading to a significant increase in the intracellular production of NMN and subsequently NAD+.
Q2: What is the expected outcome of treating cells with this compound?
A2: Treatment of cultured cells with this compound is expected to cause a dose-dependent increase in intracellular NMN and NAD+ levels. For example, in A549 human lung carcinoma cells, treatment with 10 μM this compound for 4 hours resulted in a significant elevation of both metabolites. The magnitude of this increase can vary between different cell types.
Q3: My cells are not responding to this compound. What are the most common initial troubleshooting steps?
A3: Start by verifying the following:
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Compound Integrity: Ensure your stock solution of this compound is correctly prepared and has not degraded.
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Solubility: Confirm that the compound is fully dissolved in your culture medium at the final working concentration.
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Cell Health: Check for any signs of cellular stress or toxicity that might be unrelated to the compound's primary mechanism.
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Positive Control: If possible, include a positive control cell line known to be responsive to this compound, such as A549 cells.
Q4: How does the potency of this compound differ between biochemical assays and cell-based assays?
A4: The apparent potency of this compound is typically lower in cellular assays compared to biochemical assays (EC50 of 0.37 µM in biochemical assays). This difference is likely due to factors such as binding to intracellular proteins and components of the serum-containing cell culture media.
Troubleshooting Guide: Low or No Observed Efficacy
This section provides a step-by-step guide to identify and resolve potential issues leading to the low efficacy of this compound.
Problem Area 1: Compound Integrity and Handling
Issue: The this compound compound may have degraded or been improperly prepared.
Troubleshooting Steps:
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Verify Stock Solution:
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Preparation: this compound is sparingly soluble in DMSO. Ensure that the stock solution is prepared in anhydrous DMSO to the recommended concentration.
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Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
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Assess Compound Stability in Media:
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The stability of small molecules can be compromised by components in the cell culture media, such as enzymes in fetal bovine serum (FBS).
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Recommendation: Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment (e.g., 24, 48, 72 hours). A detailed protocol is provided below.
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This protocol allows for the determination of the stability of this compound in your specific experimental conditions.
Materials:
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This compound stock solution (in DMSO)
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Complete cell culture medium (the same formulation used in your experiments)
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Phosphate-buffered saline (PBS)
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Ice-cold acetonitrile
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Microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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LC-MS/MS or HPLC system
Procedure:
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Preparation of Media with Compound:
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Pre-warm your complete cell culture medium to 37°C.
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Spike the pre-warmed medium with this compound from your stock solution to the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
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Prepare a control sample of this compound in PBS to assess for non-enzymatic degradation.
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Incubation:
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Incubate the tubes containing the compound in media and PBS at 37°C in a cell culture incubator.
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Sample Collection:
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Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile to each aliquot.
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Store the quenched samples at -80°C until analysis.
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Sample Analysis:
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Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS or HPLC method.
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Plot the percentage of the remaining compound against time to determine its stability profile.
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Problem Area 2: Cell Line-Specific Factors
Issue: The selected cell line may have intrinsic characteristics that limit its response to this compound.
Troubleshooting Steps:
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NAMPT Expression Levels:
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Confirm that your cell line expresses sufficient levels of NAMPT. Low expression will result in a blunted response to an activator.
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Recommendation: Perform a western blot or qPCR to assess NAMPT protein or mRNA levels, respectively. Compare these levels to a known responsive cell line like A549.
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Basal NAD+ Levels and Metabolism:
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Cells with very high basal NAD+ levels may show a less pronounced fold-increase in response to NAMPT activation due to homeostatic feedback mechanisms.
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Some cell lines may have highly active alternative NAD+ synthesis pathways (e.g., the Preiss-Handler pathway from nicotinic acid) that make them less dependent on the NAMPT-mediated salvage pathway.
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Recommendation: Measure the basal intracellular NAD+ and NMN levels in your untreated cells.
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Cellular Uptake and Efflux:
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The compound may not be efficiently entering the cells or may be actively transported out.
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Recommendation: While specific transporters for this compound have not been fully characterized, you can investigate this possibility by using inhibitors of common drug efflux pumps (e.g., ABC transporters) to see if this enhances the efficacy of this compound.
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| Cell Type | Concentration | Incubation Time | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| A549 Human Lung Carcinoma | 10 µM | 4 hours | ~16.7 | ~2.2 | |
| Human Primary Myotubes | 10 µM | 4 hours | ~2.5 | ~1.25 | |
| Mouse Primary Myotubes | 10 µM | 4 hours | Significant Increase | Significant Increase |
Problem Area 3: Experimental Design and Execution
Issue: Suboptimal experimental conditions can lead to apparently low efficacy.
Troubleshooting Steps:
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Dose and Time Optimization:
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The concentration of this compound or the duration of treatment may be insufficient.
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Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal conditions for your cell line.
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Cell Density:
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High cell density can lead to nutrient depletion and changes in cellular metabolism, which may affect NAMPT activity and the response to this compound.
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Recommendation: Ensure consistent and appropriate cell seeding densities across experiments. Test a range of cell densities to see if this impacts the observed efficacy.
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Assay for Readout:
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The method used to measure the downstream effects of this compound may not be sensitive enough.
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Recommendation: Use a robust and sensitive method to quantify intracellular NMN and NAD+ levels, such as LC-MS/MS. A detailed protocol is provided below.
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This protocol outlines a general procedure for the extraction and measurement of NMN and NAD+ from cultured cells using LC-MS/MS.
Materials:
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PBS, ice-cold
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Methanol, ice-cold
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Water, ice-cold
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Chloroform, ice-cold
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Cell scraper
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Microcentrifuge tubes
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LC-MS/MS system
Procedure:
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Cell Lysis and Metabolite Extraction:
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Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold 80% methanol to each well/dish and scrape the cells.
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Transfer the cell suspension to a microcentrifuge tube.
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Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant (containing the metabolites) to a new tube.
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Dry the supernatant using a vacuum concentrator.
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Sample Reconstitution and Analysis:
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Reconstitute the dried metabolite extract in a suitable volume of mobile phase for LC-MS/MS analysis.
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Analyze the samples using a validated LC-MS/MS method for the quantification of NMN and NAD+.
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Normalize the results to the total protein content or cell number of the original sample.
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Visualizing Key Concepts
Signaling Pathway of this compound Action
References
SBI-797812 Technical Support Center: Investigating the Impact of Serum on Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SBI-797812, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT). A key focus of this guide is to address the potential impact of serum on the compound's activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It functions by shifting the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+. This is achieved by increasing NAMPT's affinity for ATP, stabilizing the phosphorylated form of the enzyme, and reducing feedback inhibition by NAD+. Ultimately, this compound treatment leads to an increase in intracellular NMN and NAD+ levels.
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
The presence of serum in cell culture media can lead to a decrease in the apparent potency of this compound in cellular assays.[1][2][3] This is likely due to the binding of this compound to proteins present in the serum, which reduces the effective concentration of the compound available to the cells.[1][2]
Q3: Should I run my experiments in the presence or absence of serum?
The decision to include serum in your experimental setup depends on the specific research question.
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For initial compound characterization and mechanistic studies: Performing experiments in serum-free or low-serum conditions can provide a more accurate assessment of the intrinsic activity of this compound on your cell type of interest. This will minimize the confounding variable of serum protein binding.
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For experiments aiming to mimic a more physiological environment: Including serum may be more relevant. However, it is crucial to be aware of the potential for reduced potency and to include appropriate controls.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
Effective concentrations of this compound can vary depending on the cell type and the presence or absence of serum. In A549 human lung carcinoma cells, concentrations ranging from 0.4 µM to 10 µM have been shown to increase NMN and NAD+ levels. Due to the potential for decreased potency in the presence of serum, higher concentrations may be necessary to achieve the desired effect in serum-containing media compared to serum-free conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no activity of this compound observed in a cell-based assay. | Serum Protein Binding: Components in fetal bovine serum (FBS) or other sera may be binding to this compound, reducing its effective concentration. | 1. Reduce Serum Concentration: Titrate down the percentage of serum in your culture medium (e.g., from 10% to 5%, 2%, or 1%). 2. Use Serum-Free Medium: If your cell line can be maintained in serum-free medium, this will provide the most direct measure of this compound activity. 3. Increase this compound Concentration: If serum is required, consider performing a dose-response experiment with a higher concentration range of this compound to overcome the effects of serum binding. |
| Inconsistent results between experiments. | Variability in Serum Lots: Different lots of serum can have varying protein compositions, leading to batch-to-batch differences in the extent of this compound binding. | 1. Lot Qualification: If possible, test and qualify a single large lot of serum for your series of experiments. 2. Use Serum Replacements: Consider using defined serum-replacement products to improve consistency. |
| Unexpected off-target effects. | Serum Component Interactions: Growth factors and other signaling molecules in serum could interact with the NAD+ salvage pathway, indirectly influencing the effects of this compound. | 1. Serum-Starvation: Prior to treating with this compound, consider serum-starving your cells for a defined period to reduce the influence of serum-derived growth factors. 2. Defined Media: For mechanistic studies, switch to a fully defined medium where all components are known. |
Experimental Protocols
General Protocol for Assessing this compound Activity in Cultured Cells
This protocol provides a general framework. Specific details such as cell seeding density, incubation times, and endpoint assays should be optimized for your particular cell line and experimental goals.
-
Cell Seeding: Plate cells in a suitable multi-well format (e.g., 96-well or 24-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Media Conditions:
-
Serum-Containing: Culture cells in your standard growth medium containing serum.
-
Serum-Free/Reduced Serum: The day after seeding, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free or reduced-serum medium. Allow the cells to acclimate for a period (e.g., 4-24 hours) before treatment.
-
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in the appropriate culture medium (serum-containing or serum-free) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the culture medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Following incubation, harvest the cells and perform the desired downstream analysis to measure the activity of this compound. This may include:
-
Metabolite Analysis: Measurement of intracellular NMN and NAD+ levels using liquid chromatography-mass spectrometry (LC-MS).
-
Cell Viability/Proliferation Assays: To assess the impact on cell health.
-
Western Blotting: To analyze the expression of proteins involved in the NAD+ salvage pathway.
-
Visualizations
Signaling Pathway Diagram
References
SBI-797812 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of SBI-797812. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable for at least four years when stored at -20°C.[1] For long-term storage, it is recommended to keep the compound at -20°C and desiccated.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4] It is sparingly soluble in DMSO, with concentrations ranging from 1-10 mg/mL to as high as 250 mg/mL, which may require sonication to fully dissolve. It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound may be shipped at room temperature in the continental US, solutions should be prepared fresh and used immediately or stored at low temperatures as described above.
Q5: Is this compound soluble in aqueous solutions?
A5: this compound is reported to be insoluble in water. For in vivo studies requiring aqueous formulations, specific protocols involving co-solvents like PEG300, Tween-80, or SBE-β-CD in saline are necessary. These working solutions should be prepared freshly and used on the same day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | 1. The compound has limited solubility. 2. The DMSO may have absorbed moisture. | 1. Use ultrasonic treatment to aid dissolution. 2. Use fresh, anhydrous DMSO. |
| Precipitation Observed in Stock Solution After Thawing | 1. The solution may be supersaturated. 2. The compound may be less soluble at lower temperatures. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. 2. Ensure the stock solution is fully dissolved before aliquoting and freezing. |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Always follow the recommended storage conditions. 2. Ensure the compound is fully dissolved when preparing stock solutions. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low Bioavailability in in vivo Studies | 1. Poor solubility in the chosen vehicle. 2. Degradation of the compound in the formulation. | 1. Use a recommended formulation for in vivo administration, such as those containing PEG300 and Tween-80. 2. Prepare the dosing solution fresh on the day of the experiment. |
Stability and Storage Data
Solid Compound Storage
| Storage Condition | Stability |
| -20°C | ≥ 4 years |
| 0°C (short term) | Recommended for short periods |
Stock Solution Storage (in DMSO)
| Storage Condition | Stability |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
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Materials: this compound (Molecular Weight: 402.47 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Equilibrate the this compound vial to room temperature before opening.
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Weigh out the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add approximately 248.5 µL of DMSO).
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Vortex and/or sonicate the solution until the compound is completely dissolved.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: A workflow diagram illustrating the best practices for storing and handling this compound.
This compound is an activator of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). It enhances the production of nicotinamide mononucleotide (NMN) and reduces feedback inhibition by NAD+. This mechanism of action ultimately leads to increased intracellular NAD+ levels.
Caption: A diagram showing the simplified signaling pathway activated by this compound.
References
Technical Support Center: SBI-797812 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the NAMPT activator, SBI-797812, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] By activating NAMPT, this compound increases the production of nicotinamide mononucleotide (NMN), a precursor to NAD+, thereby boosting intracellular NAD+ levels.[1][2] This mechanism has potential therapeutic applications in various diseases associated with declining NAD+ levels, such as metabolic disorders and age-related conditions. However, preclinical studies in mice have indicated that this compound has low oral bioavailability, with plasma concentrations being significantly lower after oral administration compared to intraperitoneal (i.p.) injection. This limits its efficacy in oral dosage forms and necessitates formulation strategies to enhance its absorption.
Q2: What are the likely reasons for the low oral bioavailability of this compound?
A2: While specific studies on the biopharmaceutical properties of this compound are limited, its low oral bioavailability is likely attributable to one or more of the following factors common to many small molecule drug candidates:
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Poor Aqueous Solubility: The need to dissolve this compound in organic solvents like DMSO for in vivo studies suggests it has low water solubility. Poor solubility in the gastrointestinal fluids is a major rate-limiting step for absorption.
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First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
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Efflux Transporter Activity: this compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A3: The main strategies focus on improving the solubility and dissolution rate of this compound in the gastrointestinal tract and protecting it from premature degradation. Key approaches include:
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Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in gastrointestinal fluids. This keeps the drug in a solubilized state, increasing the surface area for absorption.
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Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can enhance its oral bioavailability by increasing its surface area, improving its stability in the GI tract, and potentially facilitating its uptake through lymphatic pathways, thereby bypassing first-pass metabolism.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Very low or undetectable plasma concentrations of this compound after oral administration of a simple suspension.
Initial Diagnostic Steps:
-
Confirm Physicochemical Properties:
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Aqueous Solubility: Determine the thermodynamic solubility of this compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
LogP: Determine the lipophilicity of the compound. A high logP value often indicates poor aqueous solubility.
-
-
In Vitro Permeability Assessment:
-
Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. This will help determine if low permeability is a contributing factor to its poor absorption.
-
Formulation-Based Solutions:
If poor solubility is identified as the primary issue, the following formulation strategies can be employed. Below are hypothetical pharmacokinetic data to illustrate the potential improvements.
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 | 1.0 | 450 | 100 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 750 | 0.5 | 2250 | 500 |
| Solid Lipid Nanoparticles (SLN) | 10 | 600 | 1.0 | 2700 | 600 |
Note: These are representative data for illustrative purposes and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
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Screening of Excipients:
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Oils: Screen the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
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Surfactants: Screen the emulsifying ability of various surfactants (e.g., Cremophor EL, Tween 80, Labrasol).
-
Cosurfactants: Screen the ability of various cosurfactants (e.g., Transcutol HP, PEG 400) to improve the microemulsion region.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosurfactant in which this compound has the highest solubility and which provide a good emulsification performance.
-
Prepare mixtures of the surfactant and cosurfactant (S/CoS) at different ratios (e.g., 1:1, 2:1, 3:1, 4:1).
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For each S/CoS ratio, mix with the oil at various ratios (e.g., 9:1, 8:2, ..., 1:9).
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To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or slightly bluish microemulsion.
-
Construct the phase diagram to identify the microemulsion region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant from the microemulsion region.
-
Dissolve this compound in the oil phase with gentle heating and vortexing.
-
Add the surfactant and cosurfactant to the oily mixture and mix until a clear and homogenous solution is obtained.
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Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for this compound
-
Selection of Components:
-
Solid Lipid: Select a lipid that is solid at room and body temperature (e.g., Compritol® 888 ATO, glyceryl monostearate).
-
Surfactant: Select a suitable surfactant to stabilize the nanoparticles (e.g., Poloxamer 188, Tween 80).
-
-
Preparation of SLNs by High-Shear Homogenization and Ultrasonication:
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Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
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Dissolve this compound in the molten lipid.
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Prepare an aqueous surfactant solution at the same temperature.
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Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size.
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Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
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The SLN dispersion can be lyophilized to produce a powder for long-term storage.
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Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in boosting cellular NAD+ levels.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for formulation development and in vivo testing.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Common pitfalls in experiments involving NAMPT activators
Welcome to the technical support center for researchers working with NAMPT activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring reliable and accurate results.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for small-molecule NAMPT activators?
A1: Small-molecule NAMPT activators are typically positive allosteric modulators (N-PAMs) that bind to a "rear channel" near the enzyme's active site.[1][2] This binding can enhance NAMPT activity through several proposed mechanisms, including:
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Relieving substrate/product inhibition: NAMPT activity is tightly regulated by feedback inhibition from its substrate nicotinamide (NAM), ATP, and its downstream product NAD+.[1][2] Some activators may work by mitigating this inhibition.
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Promoting a productive enzyme conformation: Activators can stabilize a conformation of NAMPT that favors the conversion of NAM to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[3]
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Regulating non-productive vs. productive NAM binding: Some activators may inhibit non-productive binding of NAM, thereby favoring the productive pathway that leads to NMN synthesis.
Q2: My NAMPT activator shows different activity in biochemical versus cellular assays. Why?
A2: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
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Cellular permeability and metabolism: The compound may have poor cell permeability or be rapidly metabolized within the cell, preventing it from reaching its target at an effective concentration.
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Cellular environment: The intracellular concentrations of substrates (NAM, PRPP) and cofactors (ATP), as well as the product (NAD+), can significantly influence NAMPT activity and the apparent efficacy of an activator. For instance, high intracellular ATP can be inhibitory, and some activators show differential effects at varying NAM concentrations.
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Off-target effects: In a cellular context, the compound might interact with other proteins, leading to phenotypes that are independent of NAMPT activation.
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Alternative NAD+ synthesis pathways: Cells can synthesize NAD+ through pathways other than the salvage pathway, such as the Preiss-Handler pathway (from nicotinic acid) or the de novo pathway (from tryptophan). These pathways can compensate for changes in NAMPT activity, masking the effect of an activator on total cellular NAD+ levels.
Experimental Design & Troubleshooting
Q3: I am not observing an increase in cellular NAD+ levels after treating with my NAMPT activator. What could be the issue?
A3: This is a common challenge. Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | Verify the solubility of your compound in the final assay medium. Visually inspect for precipitation. Use a fresh stock of the compound. |
| Incorrect Dosing or Timepoint | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for observing an effect on NAD+ levels. |
| Insensitive NAD+ Measurement Assay | Ensure your NAD+ detection method is sensitive enough to detect the expected changes. Consider using a highly sensitive method like a commercial enzymatic cycling assay or LC-MS. |
| Cellular Resistance/Compensation | The cell line may have a highly active alternative NAD+ synthesis pathway (e.g., Preiss-Handler). Consider measuring the expression of key enzymes in these pathways, like NAPRT. |
| Suboptimal Assay Conditions | Ensure that the cell culture medium does not contain high levels of nicotinic acid or other NAD+ precursors that could activate compensatory pathways. |
Q4: How can I confirm that the observed effects of my compound are specifically due to NAMPT activation?
A4: Target validation is crucial. Here are key experiments to perform:
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Rescue Experiments: The effects of a true NAMPT activator should be mimicked by supplementing cells with the downstream product, NMN, or with nicotinamide riboside (NR).
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Competition Assays: A NAMPT activator that binds to the active site or an allosteric site should compete with and reduce the binding of a known NAMPT inhibitor like FK866.
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Use of Structurally Distinct Activators: If possible, confirm your findings with a structurally unrelated NAMPT activator to rule out off-target effects specific to your compound's chemical scaffold.
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NAMPT Knockdown/Knockout: The effects of a specific NAMPT activator should be diminished or absent in cells where NAMPT has been genetically knocked down or knocked out.
Q5: My results are inconsistent between experiments. What are common sources of variability?
A5: High variability can obscure real effects. Consider these common sources of error:
| Source of Variability | Recommended Action |
| Inconsistent Pipetting/Mixing | Use calibrated pipettes and ensure thorough but gentle mixing of all reagents. |
| Temperature Fluctuations | Maintain a stable temperature during all incubation steps. |
| Microplate Edge Effects | Avoid using the outer wells of the microplate for critical samples, or fill them with a buffer to minimize evaporation. |
| Cell Passage Number and Health | Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase. |
| Reagent Stability | Aliquot and store reagents, especially the NAMPT enzyme and NAD+, according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro NAMPT Enzymatic Activity Assay (Coupled Assay)
This protocol is based on a commonly used coupled enzyme assay where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a fluorescent signal.
Materials:
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Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
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Nicotinamide (NAM)
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Phosphoribosyl pyrophosphate (PRPP)
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ATP
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Nicotinamide mononucleotide adenylyltransferase (NMNAT1)
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Alcohol dehydrogenase (ADH)
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Ethanol
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Test compound (NAMPT activator)
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96-well black, flat-bottom plate
Procedure:
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Prepare a reaction mixture containing NAMPT Assay Buffer, NMNAT1, ADH, ethanol, NAM, and PRPP.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant NAMPT enzyme to all wells except for a no-enzyme control.
-
To initiate the reaction, add ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence of the resulting NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~445 nm.
-
Calculate the percent activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.
Protocol 2: Measurement of Cellular NAD+ Levels
This protocol describes a common method for extracting and quantifying intracellular NAD+ levels using a colorimetric or fluorometric enzymatic cycling assay.
Materials:
-
Cells cultured in a 96-well plate
-
PBS (Phosphate-Buffered Saline)
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NAD+ Extraction Buffer (e.g., 0.5 M perchloric acid or a buffer from a commercial kit)
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Neutralization Buffer (e.g., 2 M KOH/0.5 M KCl or a buffer from a commercial kit)
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Commercial NAD+/NADH assay kit
Procedure:
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Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the NAMPT activator at various concentrations for the desired time period. Include a vehicle control.
-
NAD+ Extraction:
-
Aspirate the culture medium and wash the cells once with cold PBS.
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Lyse the cells by adding the NAD+ Extraction Buffer and incubating on ice for 15-20 minutes.
-
Neutralize the lysate by adding the Neutralization Buffer.
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Centrifuge the plate to pellet cell debris.
-
-
NAD+ Quantification:
-
Transfer the supernatant (containing the extracted NAD+) to a new plate.
-
Follow the manufacturer's instructions for the commercial NAD+/NADH assay kit. This typically involves adding a reaction mixture that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence.
-
Calculate the NAD+ concentration based on a standard curve.
-
Normalize the NAD+ levels to the total protein concentration in each well, which can be determined from a parallel plate using a BCA or similar protein assay.
-
Visualizations
NAMPT Signaling Pathway and Activator Mechanism
Caption: The NAMPT-mediated NAD+ salvage pathway and points of regulation by feedback inhibition and allosteric activators.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting common issues in experiments involving NAMPT activators.
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the allosteric mechanism of NAMPT for targeted drug discovery | Poster Board #404 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to SBI-797812 in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing SBI-797812 in long-term studies. The information is designed to help troubleshoot potential issues, ensure experimental robustness, and offer insights into overcoming challenges that may be misinterpreted as resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] It enhances NAMPT's catalytic efficiency by shifting the reaction equilibrium towards nicotinamide mononucleotide (NMN) formation, increasing the enzyme's affinity for ATP, and stabilizing the phosphorylated form of NAMPT.[2] This ultimately leads to increased intracellular levels of NMN and NAD+.
Q2: I am not observing the expected increase in NAD+ levels after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of response. Firstly, ensure the integrity and correct concentration of your this compound stock solution. The compound's stability can be affected by storage conditions and freeze-thaw cycles. Secondly, the expression level of NAMPT can vary significantly between different cell lines. Low NAMPT expression will result in a blunted response to this compound. Finally, the timing of your NAD+ measurement is critical; the kinetics of NAD+ synthesis can vary. Consider performing a time-course experiment to determine the optimal time point for your specific cell model.
Q3: Can I use this compound in long-term cell culture experiments? What are the key considerations?
A3: Yes, this compound can be used in long-term studies. However, it is crucial to consider the stability of the compound in your culture medium. It is recommended to refresh the medium with a new dilution of this compound regularly. Additionally, long-term exposure to any bioactive small molecule can lead to adaptive changes in the cells.[3] It is advisable to monitor the expression of NAMPT and other key proteins in the NAD+ salvage pathway over the course of your experiment.
Q4: Are there any known resistance mechanisms to this compound?
A4: Currently, there is no published evidence of acquired resistance to this compound through long-term exposure. However, a mutation in the NAMPT gene, G217R, has been shown to confer resistance to both this compound and NAMPT inhibitors, suggesting a potential for innate resistance based on genetic factors.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue | Potential Causes | Troubleshooting Steps |
| Inconsistent NAD+ levels between experiments | 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Degradation of this compound stock solution.4. Variations in the NAD+ extraction or measurement protocol. | 1. Ensure consistent cell seeding density and confluency.2. Strictly adhere to the planned incubation times.3. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles.4. Standardize the NAD+ quantification protocol across all experiments. |
| High variability within a single experiment | 1. Uneven distribution of this compound in the culture wells.2. "Edge effects" in the multi-well plate.3. Inconsistent cell health across the plate. | 1. Ensure thorough mixing of this compound in the medium before adding to the cells.2. Avoid using the outer wells of the plate for critical measurements or fill them with a buffer to maintain humidity.3. Visually inspect cells for consistent morphology and viability before and after treatment. |
| Loss of this compound effect over time in long-term culture | 1. Degradation of this compound in the culture medium.2. Cellular adaptation, such as downregulation of NAMPT expression.3. Selection of a sub-population of cells with lower sensitivity. | 1. Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours).2. Monitor NAMPT protein levels by Western blot throughout the experiment.3. Perform cell line authentication (e.g., STR profiling) to ensure the stability of your cell line. |
| Unexpected cytotoxicity at effective concentrations | 1. Off-target effects in a specific cell line.2. High final concentration of the solvent (e.g., DMSO).3. Interaction with other components in the culture medium. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Ensure the final solvent concentration is below a non-toxic threshold (typically <0.1% for DMSO).3. Test the effect of this compound in a serum-free medium if possible, to rule out interactions with serum proteins. |
Experimental Protocols
Protocol 1: Quantification of Intracellular NAD+ Levels
This protocol provides a general method for measuring intracellular NAD+ levels using a commercially available colorimetric or fluorometric assay kit.
Materials:
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Cells cultured in a multi-well plate
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This compound
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Phosphate-buffered saline (PBS)
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NAD+ Extraction Buffer (provided with the assay kit)
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NAD+ Assay Kit (colorimetric or fluorometric)
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Microplate reader
Procedure:
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Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
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After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Add the recommended volume of NAD+ Extraction Buffer to each well and incubate as per the manufacturer's instructions (typically involves a heating or freeze-thaw step).
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Collect the cell lysates and centrifuge to pellet any debris.
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Transfer the supernatant to a new plate.
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Follow the assay kit's instructions to prepare the reaction mixture and add it to each sample.
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Incubate the plate for the recommended time, protected from light if using a fluorometric assay.
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Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
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Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+.
Protocol 2: Long-Term Cell Culture with this compound
This protocol outlines key considerations for maintaining consistent exposure to this compound in long-term cell culture.
Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution
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Standard cell culture equipment
Procedure:
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Prepare a fresh working solution of this compound in complete culture medium immediately before use.
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During routine passaging, re-seed cells at a consistent density.
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For continuous treatment, replace the culture medium with fresh medium containing this compound every 24-48 hours to ensure a consistent concentration of the compound.
-
At each passage, collect a sample of cells for analysis (e.g., Western blot for NAMPT expression, NAD+ quantification) to monitor for any long-term changes.
-
Visually inspect the cells daily for any morphological changes or signs of stress.
-
It is recommended to maintain a parallel culture with the vehicle control for comparison.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for long-term studies.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
A Comparative Guide to NAMPT Activators: SBI-797812 vs. C8 and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. The age-related decline in NAD+ levels has been linked to a variety of metabolic and age-related diseases, making the activation of NAMPT a promising therapeutic strategy. This guide provides an objective comparison of SBI-797812, a well-characterized NAMPT activator, with the more recently identified activator C8 and other classes of NAMPT modulators. The information presented is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Small Molecule Activation of a Key Metabolic Enzyme
Both this compound and C8 are small molecules designed to enhance the enzymatic activity of NAMPT, thereby increasing the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][2] this compound is structurally analogous to NAMPT inhibitors and is believed to bind to the enzyme's active site, paradoxically leading to its activation.[3] This activation is ATP-dependent and results in an increased affinity of NAMPT for ATP, while also mitigating the feedback inhibition caused by NAD+.[3] C8 is also a potent activator of NAMPT, demonstrating anti-aging effects in various models.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and C8. It is important to note that this data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency and Binding Affinity of NAMPT Activators
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Human NAMPT | NMN Production Assay | EC50 | 0.37 ± 0.06 µM | |
| C8 | NAMPT | Not Specified | Kd | 6.19 µM |
Table 2: In Vivo Efficacy of NAMPT Activators
| Compound | Animal Model | Dosing Regimen | Tissue | Outcome | Reference |
| This compound | C57BL/6J Mice | 20 mg/kg (i.p.) | Liver | 1.3-fold increase in NAD+ | |
| C8 | Naturally Aging Mice | Not Specified | Not Specified | Alleviated age-related dysfunctions |
Signaling Pathway and Experimental Workflows
To understand the context of NAMPT activation and the methods used to evaluate these compounds, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol provides a general framework for determining the in vitro potency of NAMPT activators.
1. Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
NAMPT assay buffer (containing NMNAT, alcohol dehydrogenase, and a fluorescent probe)
-
Test compounds (this compound, C8, etc.) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Prepare a reaction mixture containing recombinant NAMPT enzyme, NAM, and PRPP in the NAMPT assay buffer.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of NAD+ produced.
-
Calculate the percent activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular NAD+ Levels
This protocol describes a common method for quantifying changes in cellular NAD+ levels following treatment with a NAMPT activator.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, HepG2) in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the NAMPT activator or vehicle for a specific duration (e.g., 4-24 hours).
2. NAD+ Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using an acidic extraction buffer (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize NAD+.
-
Neutralize the extracts with a potassium carbonate solution.
-
Centrifuge the samples to pellet the protein debris.
3. NAD+ Quantification (Enzymatic Cycling Assay):
-
Add the neutralized cell extracts to a 96-well plate.
-
Add a reaction mixture containing alcohol dehydrogenase, a cycling reagent (e.g., MTT), and a substrate for the cycling reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength. The change in absorbance is proportional to the NAD+ concentration.
-
Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations. Normalize the results to the protein concentration of the cell lysate.
Other NAMPT Activators and Future Directions
Beyond this compound and C8, other classes of NAMPT activators are emerging. These include compounds referred to as "NATs" (NAMPT activators) and "N-PAMs" (NAMPT positive allosteric modulators). These compounds may offer different mechanisms of action and pharmacological profiles. For instance, some N-PAMs have been shown to activate NAMPT by binding to an allosteric site.
The development of potent and specific NAMPT activators holds significant therapeutic promise. Future research should focus on direct, head-to-head comparative studies of these compounds to better understand their relative potencies, efficacies, and potential for clinical translation. Further elucidation of their precise binding modes and mechanisms of action will also be crucial for the rational design of next-generation NAMPT activators with improved pharmacological properties.
References
A Comparative Guide to SBI-797812 and NMN Supplementation for NAD+ Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a novel synthetic nicotinamide phosphoribosyltransferase (NAMPT) activator, SBI-797812, and the widely researched nicotinamide mononucleotide (NMN) supplementation as strategies to augment intracellular nicotinamide adenine dinucleotide (NAD+) levels. This comparison is supported by experimental data from preclinical and clinical studies, with detailed methodologies provided for key experiments.
Introduction
The decline of NAD+ levels is a hallmark of aging and is associated with a spectrum of age-related diseases. Consequently, strategies to restore NAD+ pools are of significant therapeutic interest. Two prominent approaches are the activation of the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT, and the supplementation with NAD+ precursors like NMN. This compound is a potent small molecule activator of NAMPT, while NMN serves as a direct precursor to NAD+. This guide evaluates the efficacy of these two distinct mechanisms for elevating NAD+ levels.
Mechanism of Action
This compound is an orally active NAMPT activator. It enhances the catalytic efficiency of NAMPT, the enzyme responsible for converting nicotinamide (NAM) to NMN. This compound shifts the reaction equilibrium towards NMN formation, increases NAMPT's affinity for ATP, stabilizes the phosphorylated, active form of the enzyme, and alleviates feedback inhibition by NAD+.[1][2][3] This multifaceted activation turns NAMPT into a "super catalyst" for more efficient NMN production from the existing NAM pool.[3][4]
Nicotinamide Mononucleotide (NMN) is a direct precursor to NAD+. When supplemented, NMN is absorbed and utilized by cells to synthesize NAD+ via the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). This approach bypasses the NAMPT-catalyzed step, directly feeding into the NAD+ synthesis pathway.
Below is a diagram illustrating the NAD+ salvage pathway and the points of intervention for this compound and NMN.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and NMN supplementation in increasing NAD+ levels and improving physiological parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Citation |
| NAMPT Activation (EC₅₀) | Purified human NAMPT | 0.37 µM | - | |
| NMN Increase | A549 human lung carcinoma | 10 µM | 17.4-fold increase | |
| NAD+ Increase | A549 human lung carcinoma | 10 µM | 2.2-fold increase | |
| NMN Increase | Human primary myotubes | 10 µM | 2.5-fold increase | |
| NAD+ Increase | Human primary myotubes | 10 µM | 1.25-fold increase | |
| NAD+ Biosynthesis | A549 human lung carcinoma | 10 µM | 5-fold increase in ¹³C/¹⁵N-labeled NAD+ |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Tissue | Dosage | Duration | Result | Citation |
| NAD+ Increase | Liver | 20 mg/kg (i.p.) | 4 hours | 1.3-fold increase | |
| NAD+ Levels | Heart | 20 mg/kg (i.p.) | 4 hours | Trend towards increase | |
| NAD+ Levels | Skeletal Muscle | 20 mg/kg (i.p.) | 4 hours | No significant increase |
Table 3: Efficacy of NMN Supplementation in Human Clinical Trials
| Parameter | Population | Dosage | Duration | Result | Citation |
| Blood NAD+ Increase | Healthy middle-aged adults | 300 mg/day | 60 days | ~1.76-fold increase | |
| Blood NAD+ Increase | Healthy middle-aged adults | 600 mg/day | 60 days | ~4.7-fold increase | |
| Blood NAD+ Increase | Healthy middle-aged adults | 900 mg/day | 60 days | ~3.64-fold increase | |
| Physical Performance (6-min walk test) | Healthy middle-aged adults | 300 mg/day | 60 days | 23.64% increase in distance | |
| Physical Performance (6-min walk test) | Healthy middle-aged adults | 600 mg/day | 60 days | 50.18% increase in distance | |
| Physical Performance (6-min walk test) | Healthy middle-aged adults | 900 mg/day | 60 days | 48.4% increase in distance | |
| Muscle Insulin Sensitivity | Prediabetic postmenopausal women | 250 mg/day | 10 weeks | 25% improvement | |
| Aerobic Capacity | Amateur runners | 600-1200 mg/day | 6 weeks | Dose-dependent improvement in muscle oxygen utilization |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound: In Vitro NAMPT Activation Assay
The enzymatic activity of NAMPT is determined using a coupled assay. This method measures the production of NADH, which is fluorescent, as a final product of a three-enzyme reaction cascade.
Protocol:
-
A reaction mixture is prepared containing purified human NAMPT, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, the test compound (this compound) or vehicle control, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH).
-
The reaction is initiated and incubated at 37°C.
-
NAMPT converts NAM and PRPP to NMN. NMNAT1 then converts NMN and ATP to NAD+. Finally, ADH reduces NAD+ to NADH in the presence of ethanol.
-
The fluorescence of the resulting NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
The rate of NADH production is proportional to the NAMPT activity. Dose-response curves are generated to calculate the EC₅₀ of this compound.
NMN Supplementation: Human Clinical Trial Workflow
The following diagram outlines a typical workflow for a human clinical trial investigating the effects of NMN supplementation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Validating the Mechanism of SBI-797812: A Comparative Guide to Genetic Knockout Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known effects of the NAMPT activator SBI-797812 with the projected outcomes of NAMPT genetic knockout experiments. While direct genetic knockout validation of this compound is not yet published, this document outlines the experimental framework and expected results that would definitively confirm its on-target mechanism.
Unveiling the "Super Catalyst": The Mechanism of this compound
This compound is a potent, orally active small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis.[1][2] Its mechanism of action transforms NAMPT into a "super catalyst" by:
-
Increasing Affinity for ATP: this compound enhances NAMPT's affinity for its co-substrate ATP, a crucial step for its catalytic activity.[3][4]
-
Stabilizing Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of the enzyme.[1]
-
Promoting Pyrophosphate Consumption: The compound encourages the consumption of the pyrophosphate by-product.
-
Overcoming Feedback Inhibition: this compound alleviates the natural feedback inhibition of NAMPT by its end-product, NAD+.
These synergistic effects lead to a significant increase in the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+, ultimately elevating intracellular NAD+ levels.
The Gold Standard: Genetic Knockout for Target Validation
To unequivocally validate that the pharmacological effects of this compound are mediated through NAMPT, genetic knockout studies are the definitive approach. By comparing the phenotype of NAMPT knockout models with the effects of this compound, researchers can confirm its on-target activity. Systemic knockout of NAMPT is embryonically lethal in mice, underscoring the enzyme's critical role in development. Therefore, conditional knockout models, where NAMPT is deleted in specific tissues or at specific times, are invaluable tools.
Comparative Data: this compound Effects vs. Predicted NAMPT Knockout Phenotype
The following table summarizes the observed effects of this compound and contrasts them with the predicted outcomes in a NAMPT conditional knockout model.
| Parameter | Observed Effect of this compound | Predicted Phenotype of Conditional NAMPT Knockout |
| Cellular NAD+ Levels | ↑ Increased intracellular NAD+ levels in a dose-dependent manner. | ↓ Decreased tissue-specific NAD+ levels. |
| Cellular NMN Levels | ↑ Significant, dose-dependent elevation of intracellular NMN. | ↓ Markedly reduced tissue-specific NMN levels. |
| Metabolic Function | Potentially improves metabolic parameters by boosting NAD+. | Impaired. Adipocyte-specific knockout leads to insulin resistance and adipose tissue dysfunction. |
| Neuronal Function | Neuroprotective effects have been suggested for NAMPT activators. | Neurodegeneration. Deletion in projection neurons leads to motor dysfunction and neurodegeneration. |
| Viability/Survival | Promotes cell survival under metabolic stress. | Cell/Organismal Death. Systemic knockout is lethal. Conditional knockout can lead to cell death and reduced lifespan. |
Experimental Protocols
In Vitro NAMPT Activity Assay
This assay measures the ability of this compound to directly activate recombinant NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
NMNAT1 and Alcohol Dehydrogenase (for coupled assay)
-
Detection reagents for NADH (fluorescence or colorimetric)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAM, PRPP, and ATP.
-
Add varying concentrations of this compound or vehicle control to the wells of a microplate.
-
Initiate the reaction by adding the NAMPT enzyme.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
In a coupled assay format, the NMN produced is converted to NAD+ by NMNAT1, and then to NADH by alcohol dehydrogenase.
-
Measure the resulting NADH levels using a fluorescent plate reader (Excitation/Emission ~340/460 nm) or a colorimetric plate reader.
-
Calculate the fold activation relative to the vehicle control.
Measurement of Intracellular NAD+ Levels
This protocol describes the quantification of NAD+ in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., A549, primary myotubes)
-
This compound
-
Cell lysis buffer (e.g., 0.6 M Perchloric Acid)
-
Neutralization buffer (e.g., 3 M Potassium Hydroxide, 1.25 M K2CO3)
-
NAD+/NADH quantification kit or HPLC-MS/MS system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 4 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells with acidic extraction buffer to preserve the NAD+ pool.
-
Neutralize the lysates.
-
Centrifuge to remove cell debris.
-
Quantify NAD+ levels in the supernatant using a commercial NAD+ quantification kit or by HPLC-MS/MS for greater accuracy.
-
Normalize NAD+ levels to total protein concentration.
Validation of this compound Mechanism using NAMPT Knockout Cells (Proposed)
Materials:
-
Wild-type and NAMPT knockout (e.g., CRISPR-Cas9 generated) cell lines.
-
This compound
-
Reagents for measuring NAD+ and NMN levels.
Procedure:
-
Culture both wild-type and NAMPT knockout cells under identical conditions.
-
Treat both cell lines with this compound or vehicle.
-
After the treatment period, measure intracellular NAD+ and NMN levels as described in the protocol above.
-
Expected Outcome: this compound will increase NAD+ and NMN levels in wild-type cells, but will have no effect in NAMPT knockout cells, confirming its on-target mechanism.
Visualizing the Pathways and workflows
Caption: this compound enhances the NAMPT-mediated conversion of NAM to NMN.
Caption: Workflow for validating this compound's on-target effect using NAMPT knockout cells.
References
- 1. Deletion of Nampt in Projection Neurons of Adult Mice Leads to Motor Dysfunction, Neurodegeneration, and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
A Structural and Mechanistic Showdown: The NAMPT Activator SBI-797812 Versus Potent NAMPT Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between activating and inhibiting the critical enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is paramount. This guide provides a comprehensive structural and functional comparison between the novel NAMPT activator, SBI-797812, and a panel of well-characterized NAMPT inhibitors, offering insights into their distinct mechanisms and therapeutic potentials.
NAMPT is a pivotal enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a coenzyme essential for cellular metabolism, DNA repair, and cell signaling. While cancer cells exhibit a heightened dependency on NAMPT for their prolific growth, making it an attractive target for inhibitory cancer therapies, boosting NAMPT activity is being explored for its potential in addressing age-related diseases. This guide delves into the structural and functional dichotomy of modulating NAMPT activity, with a focus on this compound and a selection of prominent NAMPT inhibitors including FK866, CHS-828, and GNE-618.
At a Glance: Activator vs. Inhibitors
| Feature | This compound (Activator) | NAMPT Inhibitors (e.g., FK866, CHS-828, GNE-618) |
| Primary Function | Enhances NAMPT enzymatic activity | Blocks NAMPT enzymatic activity |
| Mechanism of Action | Shifts reaction equilibrium towards NMN formation, increases ATP affinity, stabilizes phosphorylated NAMPT, and blunts NAD+ feedback inhibition.[1] | Competitively or non-competitively bind to the NAMPT active site, preventing substrate binding and NMN production.[2] |
| Cellular Impact | Increases intracellular Nicotinamide Mononucleotide (NMN) and NAD+ levels.[1][3] | Depletes intracellular NAD+ levels, leading to metabolic stress and apoptosis, particularly in cancer cells.[4] |
| Therapeutic Potential | Anti-aging and treatment of metabolic disorders. | Cancer therapy. |
Quantitative Comparison: Potency and Efficacy
The following tables summarize the available quantitative data for this compound and key NAMPT inhibitors. It is crucial to note that this data is compiled from various studies and not from direct head-to-head comparisons. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Potency of this compound and NAMPT Inhibitors
| Compound | Type | Target | Assay Type | IC50 / EC50 (nM) | Cell Line / Conditions | Reference |
| This compound | Activator | Human NAMPT | NMN Production Assay | 370 (EC50) | Purified enzyme | |
| FK866 | Inhibitor | Human NAMPT | Enzymatic Assay | ~1 | - | |
| CHS-828 | Inhibitor | NAMPT | Enzymatic Assay | < 25 | - | |
| GNE-618 | Inhibitor | NAMPT | Biochemical Assay | 6 | - | |
| OT-82 | Inhibitor | NAMPT | Cytotoxicity Assay | 2.89 (average) | Hematopoietic cancer cell lines | |
| KPT-9274 | Inhibitor | NAMPT | Enzymatic Assay | 120 | Recombinant NAMPT |
Table 2: Cellular Effects of this compound and NAMPT Inhibitors
| Compound | Effect on Intracellular NMN | Effect on Intracellular NAD+ | Cell Line | Reference |
| This compound | 17.4-fold increase | 2.2-fold increase | A549 | |
| FK866 | Depletion | Rapid depletion | HepG2 | |
| CHS-828 | Depletion | Depletion | Sensitive cancer cells | |
| GNE-618 | Depletion | Depletion (EC50 of 2.6 nM) | Calu-6 |
Structural Comparison
Despite their opposing functions, this compound and NAMPT inhibitors share structural similarities and are believed to bind to overlapping sites within the NAMPT active site. The pivotal difference lies in the subtle molecular interactions that either stabilize an active conformation of the enzyme (activation) or block substrate access (inhibition). The G217R mutation in NAMPT, for instance, confers resistance to both the activator this compound and inhibitors like FK866, highlighting the proximity of their binding sites.
Below are the chemical structures of this compound and the NAMPT inhibitors discussed.
DOT script for Chemical Structures
Caption: Chemical structures of this compound, FK866, CHS-828, and GNE-618.
Signaling Pathways and Downstream Effects
The modulation of NAMPT activity has profound effects on downstream signaling pathways that are dependent on NAD+. Key among these are the sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which play crucial roles in gene expression, DNA repair, and cell survival.
Activation by this compound: By increasing intracellular NAD+ levels, this compound is expected to enhance the activity of sirtuins and PARPs. Indeed, studies have shown that this compound treatment leads to a decrease in the acetylation of histone H4, a known target of SIRT1, which is consistent with SIRT1 activation. Furthermore, lysates from cells treated with this compound exhibit increased PARP-1 auto-PARylation, indicating heightened PARP-1 activity.
Inhibition by NAMPT inhibitors: Conversely, NAMPT inhibitors deplete the cellular NAD+ pool, thereby inhibiting the activity of sirtuins and PARPs. This is a key mechanism of their anti-cancer effects, as it impairs the cancer cells' ability to repair DNA damage and maintain genomic stability.
DOT script for NAMPT Signaling Pathway
Caption: The NAMPT signaling pathway and points of intervention for this compound and NAMPT inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare NAMPT modulators.
NAMPT Enzymatic Activity Assay
Objective: To measure the direct effect of compounds on the enzymatic activity of NAMPT.
Methodology:
-
Principle: A coupled enzymatic reaction is used to quantify the amount of NAD+ produced by NAMPT. The reaction typically involves recombinant NAMPT, its substrates (nicotinamide and PRPP), and ATP. The resulting NAD+ is then used in a secondary reaction that generates a fluorescent or colorimetric signal.
-
Reagents: Recombinant human NAMPT, Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and a detection system (e.g., NAD+/NADH-Glo™ Assay).
-
Procedure:
-
Reactions are set up in a 96- or 384-well plate format.
-
The test compound (this compound or an inhibitor) is pre-incubated with the NAMPT enzyme.
-
The reaction is initiated by the addition of the substrates.
-
After incubation at 37°C, the detection reagent is added.
-
The signal (fluorescence or absorbance) is measured using a plate reader.
-
For inhibitors, the IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration. For activators, the EC50 value is determined by plotting the fold activation against the log of the activator concentration.
-
Intracellular NAD+ Level Measurement
Objective: To determine the effect of the compounds on the intracellular concentration of NAD+.
Methodology:
-
Principle: Cells are treated with the test compound, and then lysed to extract intracellular metabolites. The NAD+ levels in the lysate are then quantified using either an enzymatic cycling assay or a mass spectrometry-based method.
-
Reagents and Equipment: Cell culture reagents, test compounds, lysis buffer, NAD+ extraction buffer, NAD+ quantification kit or LC-MS/MS system.
-
Procedure:
-
Cells are seeded in culture plates and treated with various concentrations of the test compound for a specified duration.
-
Cells are harvested and washed.
-
Intracellular metabolites are extracted using an appropriate method (e.g., acid extraction for NAD+).
-
The NAD+ concentration in the extract is measured using a commercial kit or by LC-MS/MS.
-
NAD+ levels are typically normalized to the total protein concentration or cell number.
-
Cellular Viability Assay
Objective: To assess the impact of the compounds on cell proliferation and survival.
Methodology:
-
Principle: Various assays can be used to measure cell viability, including those that measure metabolic activity (e.g., MTT or resazurin reduction), ATP levels, or cell membrane integrity.
-
Reagents: Cell culture reagents, test compounds, and a viability assay kit (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test compound.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal is measured using a plate reader.
-
The EC50 or GI50 (concentration causing 50% of maximal effect or growth inhibition) is calculated.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and validation of NAMPT modulators.
DOT script for Experimental Workflow
Caption: A typical experimental workflow for the discovery and validation of NAMPT modulators.
Conclusion
The contrasting approaches of activating and inhibiting NAMPT, exemplified by this compound and inhibitors like FK866, highlight the enzyme's multifaceted role in cellular health and disease. While NAMPT inhibitors hold promise as targeted cancer therapies by exploiting the metabolic vulnerabilities of tumor cells, NAMPT activators are emerging as a potential strategy to counteract age-related NAD+ decline and its associated pathologies. A thorough understanding of their distinct mechanisms of action, as outlined in this guide, is essential for the continued development of novel therapeutics targeting this critical enzyme. Future research involving direct comparative studies will be invaluable in further elucidating the relative merits and potential applications of these two opposing strategies.
References
A Head-to-Head Analysis of SBI-797812 and Other NAD+ Boosters for Researchers
For Immediate Release
In the rapidly advancing field of aging research and metabolic therapeutics, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a key area of investigation. This guide provides a comparative analysis of a novel synthetic NAD+ booster, SBI-797812, against established precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Executive Summary
This compound is a potent, orally active, allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Unlike precursor molecules such as NR and NMN, this compound enhances the body's natural NAD+ production machinery. This guide summarizes the current, albeit limited, quantitative data from in vitro and in vivo studies on these three NAD+ boosters and provides an overview of the experimental protocols used to generate this data. It is important to note that direct head-to-head studies under identical experimental conditions are not yet available in the public domain. The data presented here is compiled from independent research endeavors.
Data Presentation: Quantitative Comparison of NAD+ Boosters
The following tables summarize the reported efficacy of this compound, NR, and NMN in increasing NAD+ levels in various experimental models.
Table 1: In Vitro Efficacy of NAD+ Boosters
| Compound | Cell Line | Concentration | Fold Increase in NAD+ | Reference |
| This compound | A549 human lung carcinoma | 10 µM | 2.2-fold | [1] |
| Human primary myotubes | 10 µM | 1.25-fold | [1] | |
| Nicotinamide Riboside (NR) | HEK293T | 100 µM | ~1.5-fold | [3] |
| C2C12 myotubes | 500 µM | ~2.5-fold | ||
| Nicotinamide Mononucleotide (NMN) | C2C12 myotubes | 100 µM | ~1.6-fold |
Table 2: In Vivo Efficacy of NAD+ Boosters in Mice
| Compound | Dosage and Route | Tissue | Fold Increase in NAD+ | Reference |
| This compound | 20 mg/kg (i.p.) | Liver | 1.3-fold | |
| Nicotinamide Riboside (NR) | 400 mg/kg/day (oral) | Liver | Significant increase | |
| 300 mg/kg/day (oral) | Muscle | Significant increase | ||
| Nicotinamide Mononucleotide (NMN) | 500 mg/kg/day (i.p.) | Liver | Significant increase | |
| 300 mg/kg (oral gavage) | Liver | ~1.5-fold (at 1 hr) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of NAD+ boosters.
Caption: General experimental workflow for evaluating NAD+ boosters.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative data tables. These protocols are synthesized from multiple sources and represent common practices in the field.
In Vitro NAD+ Measurement in Cultured Cells
-
Cell Culture and Treatment:
-
Cells (e.g., A549 human lung carcinoma, primary human myotubes) are cultured in appropriate media and conditions.
-
Once cells reach a desired confluency (typically 70-80%), they are treated with the NAD+ booster (this compound, NR, or NMN) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation time with the compound typically ranges from 4 to 24 hours.
-
-
Cell Lysis and NAD+ Extraction:
-
After incubation, the culture medium is removed, and cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are lysed using an acidic extraction buffer (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize NAD+.
-
The lysate is neutralized with a potassium carbonate solution.
-
The mixture is centrifuged to pellet the protein precipitate, and the supernatant containing NAD+ is collected.
-
-
NAD+ Quantification:
-
High-Performance Liquid Chromatography (HPLC): The supernatant is analyzed by reverse-phase HPLC with UV detection (at 261 nm) to separate and quantify NAD+. A standard curve with known NAD+ concentrations is used for accurate quantification.
-
Enzymatic Cycling Assays: Alternatively, commercial enzymatic assay kits can be used. These assays utilize a cycling reaction where NAD+ is a limiting component, and the rate of a colorimetric or fluorometric product formation is proportional to the NAD+ concentration.
-
In Vivo NAD+ Measurement in Murine Tissues
-
Animal Dosing:
-
Mice (e.g., C57BL/6J) are administered the NAD+ booster via oral gavage or intraperitoneal (i.p.) injection. Dosages and treatment duration vary depending on the study design.
-
A control group receives a vehicle solution.
-
-
Tissue Harvest and Processing:
-
At a specified time point after the final dose, mice are euthanized.
-
Tissues of interest (e.g., liver, skeletal muscle, heart) are rapidly excised, rinsed in cold PBS, and immediately snap-frozen in liquid nitrogen to halt metabolic activity.
-
Frozen tissues are stored at -80°C until analysis.
-
-
Tissue Homogenization and NAD+ Extraction:
-
The frozen tissue is weighed and homogenized in an acidic extraction buffer.
-
The homogenate is then processed similarly to the cell lysate in the in vitro protocol (neutralization and centrifugation) to obtain a clear supernatant.
-
-
NAD+ Quantification:
-
The NAD+ concentration in the tissue extract is determined using either HPLC or an enzymatic cycling assay, as described for the in vitro protocol.
-
NAD+ levels are typically normalized to the initial tissue weight or the total protein content of the extract.
-
Concluding Remarks for the Research Community
This compound represents a novel pharmacological strategy to augment intracellular NAD+ levels by directly activating NAMPT. This mechanism is distinct from that of NAD+ precursors like NR and NMN, which provide the raw materials for NAD+ synthesis. The preclinical data, while not from direct comparative studies, suggests that all three molecules can effectively increase NAD+ levels in both cellular and animal models.
The development of potent NAMPT activators like this compound opens new avenues for therapeutic intervention in age-related and metabolic diseases. However, further research is critically needed. Specifically, head-to-head comparative studies employing standardized protocols are essential to rigorously evaluate the relative efficacy, pharmacokinetics, and pharmacodynamics of these different NAD+ boosting strategies. Such studies will be invaluable in guiding the selection of the most promising candidates for clinical development. Researchers are encouraged to investigate the long-term effects and tissue-specific responses to these compounds to fully elucidate their therapeutic potential.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
SBI-797812 vs. Resveratrol: A Comparative Analysis of Sirtuin Activation Mechanisms
In the landscape of therapeutic agents targeting aging and metabolic diseases, sirtuin activators have garnered significant attention. Sirtuins, a class of NAD+-dependent deacetylases, are crucial regulators of cellular health and longevity. Among the numerous compounds investigated for their sirtuin-activating properties, SBI-797812 and resveratrol have emerged as prominent candidates, albeit with fundamentally different mechanisms of action. This guide provides an objective comparison of their performance as sirtuin activators, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
Mechanism of Action: An Indirect vs. Contested Direct Activation
The primary distinction between this compound and resveratrol lies in their approach to sirtuin activation. This compound is an indirect sirtuin activator . It functions by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] This activation leads to increased intracellular levels of nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1][4] The subsequent rise in NAD+ levels provides the necessary fuel for sirtuins to carry out their deacetylation activities, thus indirectly enhancing their function.
Resveratrol, a naturally occurring polyphenol, has a more debated mechanism of sirtuin activation. Initially, it was reported to be a direct allosteric activator of SIRT1. However, subsequent research has revealed that this direct activation is highly dependent on the experimental setup, particularly the use of artificial peptide substrates with a fluorophore tag. With native, unmodified substrates, resveratrol's activating effect is often substrate-selective or absent. An alternative, indirect mechanism has been proposed, where resveratrol inhibits phosphodiesterases, leading to an increase in cAMP levels. This in turn elevates NAD+ levels, thereby activating sirtuins.
Quantitative Comparison of Sirtuin Activation
A direct head-to-head quantitative comparison of the sirtuin-activating efficacy of this compound and resveratrol is challenging due to their different mechanisms. However, we can compare their potency in their respective primary functions.
| Compound | Primary Target | Metric | Value | Organism/System | Reference |
| This compound | NAMPT | EC50 | 0.37 ± 0.06 µM | Human recombinant NAMPT | |
| NAMPT | Fold Activation | 2.1-fold | Human recombinant NAMPT | ||
| Resveratrol | SIRT1 (with fluorogenic substrate) | EC1.5 | 46 µM | Human recombinant SIRT1 | |
| SIRT1 (with fluorogenic substrate) | Fold Activation | ~8-fold | Human recombinant SIRT1 |
Experimental Protocols
NAMPT Activation Assay for this compound
The enzymatic activity of NAMPT in the presence of this compound was determined by measuring the production of NMN.
-
Reaction Mixture: Recombinant human NAMPT (30 nM) was incubated with nicotinamide (NAM, 10 µM), phosphoribosyl pyrophosphate (PRPP, 50 µM), and ATP (2 mM).
-
Compound Addition: Varying concentrations of this compound were added to the reaction mixture.
-
Incubation: The reaction was incubated at 37°C for 1 hour.
-
Detection: The amount of NMN produced was quantified using a fluorescence-based assay.
-
Data Analysis: The concentration of this compound that produced 50% of the maximal activation (EC50) was calculated.
In Vitro SIRT1 Deacetylation Assay for Resveratrol
The direct activation of SIRT1 by resveratrol was commonly assessed using a fluorogenic peptide substrate.
-
Reaction Mixture: Recombinant human SIRT1 was incubated with a fluorophore-labeled acetylated peptide substrate (e.g., Fluor de Lys-SIRT1) and NAD+.
-
Compound Addition: Resveratrol at various concentrations was added to the reaction.
-
Incubation: The mixture was incubated to allow for deacetylation.
-
Development: A developer solution was added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Detection: The fluorescence was measured using a fluorometer.
-
Data Analysis: The concentration of resveratrol required to increase enzyme activity by 50% (EC1.5) was determined.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and resveratrol, the following diagrams illustrate their signaling pathways and a comparative experimental workflow.
References
Independent Verification of SBI-797812: A Comparative Guide to NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data on SBI-797812, a small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), with other known NAMPT activators. The information is compiled from publicly available research to aid in the independent verification and assessment of these compounds.
Introduction to NAMPT Activation
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is associated with aging and various diseases. The salvage pathway, where NAMPT is the rate-limiting enzyme, is the primary route for NAD+ biosynthesis in mammals. Activation of NAMPT presents a promising therapeutic strategy to boost intracellular NAD+ levels. Several classes of small molecule NAMPT activators have been identified, including this compound, the P7C3 series, Nicotinamide Phosphoribosyltransferase Activators (NATs), and NAMPT Positive Allosteric Modulators (N-PAMs). This guide focuses on the comparative analysis of their published preclinical data.
Comparative Analysis of NAMPT Activators
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the experimental conditions may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Potency and Efficacy of NAMPT Activators
| Compound/Class | Target | Assay Type | EC50 (µM) | Maximal Activation (Fold Change) | Cell Line / Conditions | Reference |
| This compound | Human NAMPT | NMN Production | 0.37 ± 0.06 | 2.1 | Purified enzyme | [1] |
| NAT | Human NAMPT | Coupled Enzyme Assay | 5.7 | Not Reported | Purified enzyme | [2] |
| NAT derivative (Cpd 72) | Human NAMPT | Not Specified | Not Reported | Not Reported | Not Specified | [3] |
| Nampt activator-2 (Cpd 34) | Human NAMPT | Not Specified | 0.023 | Not Reported | Not Specified | [2] |
| Nampt activator-3 | Human NAMPT | Not Specified | 2.6 | Not Reported | Not Specified | [2] |
| JGB-1-155 (N-PAM) | Human NAMPT | Not Specified | 3.29 | Not Reported | Not Specified |
Table 2: Cellular Activity of NAMPT Activators
| Compound/Class | Effect on NMN/NAD+ | Fold Increase (NMN) | Fold Increase (NAD+) | Cell Line | Treatment Conditions | Reference |
| This compound | Increase | 17.4 | 2.2 | A549 human lung carcinoma | 10 µM, 4 hours | |
| This compound | Increase | 2.5 | 1.25 | Human primary myotubes | 10 µM, 4 hours | |
| This compound | Decrease | Not Reported | Not Reported | THP-1 human monocytes | Not Specified | |
| NAT-5r | Increase | Not Reported | Not Reported | HepG2 | 10 µM | |
| N-PAMs | Increase | Not Reported | Up to 1.88 | THP-1 human monocytes | Not Specified |
Table 3: In Vivo Effects of NAMPT Activators
| Compound/Class | Animal Model | Dosing | Tissue | Effect on NAD+ | Reference |
| This compound | Mouse | 20 mg/kg, i.p., single dose | Liver | Significant increase | |
| NATs | Mouse (CIPN model) | Not Specified | Not Specified | Neuroprotective efficacy | |
| P7C3 | Mouse | 40 mg/kg, p.o. | Brain | Induces neurogenesis |
Mechanism of Action
The identified NAMPT activators exhibit distinct mechanisms of action:
-
This compound : This compound is structurally similar to active-site directed NAMPT inhibitors and is believed to bind at or near the enzyme's active site. It is proposed to function by shifting the NAMPT reaction equilibrium towards NMN formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated form of NAMPT, and reducing feedback inhibition by NAD+. This collection of effects has led to it being described as a "super catalyst".
-
NATs and N-PAMs : These activators are considered positive allosteric modulators. X-ray crystallography has shown that NATs bind to a "rear channel" of the NAMPT enzyme, distinct from the active site. This allosteric binding is thought to regulate the productive binding of nicotinamide (NAM) and enhance the enzyme's catalytic activity.
-
P7C3 Series : The direct interaction of P7C3 with NAMPT has been a subject of debate. While initially reported as a NAMPT activator, some studies have failed to demonstrate direct binding to the enzyme. More recent research suggests that P7C3 and its analogs may have an indirect effect on NAMPT or engage other cellular targets.
Signaling Pathways and Experimental Workflows
NAMPT-Mediated NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the points of intervention for activators and inhibitors.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of modulation.
General Experimental Workflow for Assessing NAMPT Activators
The following diagram outlines a typical workflow for the in vitro and cell-based evaluation of potential NAMPT activators.
Caption: A generalized workflow for the evaluation of NAMPT activators.
Experimental Protocols
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol is a generalized procedure for measuring the activity of purified NAMPT enzyme.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Assay buffer (e.g., HEPES-based buffer, pH 7.5-8.0, containing MgCl2)
-
Detection reagent (e.g., a fluorescent or colorimetric probe for NADH)
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, NMNAT, ADH, and the detection reagent.
-
Add the test compound (e.g., this compound or other activators) at various concentrations to the wells of the microplate. Include appropriate vehicle controls.
-
Initiate the reaction by adding a pre-determined amount of recombinant NAMPT to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the signal (fluorescence or absorbance) at appropriate wavelengths using a plate reader.
-
Calculate the percentage of NAMPT activation relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model.
Cellular NAD+ Measurement Assay
This protocol provides a general method for quantifying intracellular NAD+ levels in cultured cells.
Materials:
-
Cultured cells (e.g., A549, HepG2, or primary cells)
-
Cell culture medium and supplements
-
Test compound (NAMPT activator)
-
Lysis buffer (e.g., acidic or basic extraction buffers to differentiate NAD+ and NADH)
-
NAD+/NADH quantification kit (commercially available kits are recommended for consistency)
-
96-well plates
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 4-24 hours). Include vehicle-treated cells as a control.
-
After treatment, wash the cells with PBS and then lyse them according to the protocol provided with the NAD+/NADH quantification kit. This step is critical for the accurate measurement of NAD+ and NADH.
-
Perform the NAD+/NADH assay according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a luminescent or fluorescent signal proportional to the amount of NAD+ or NADH in the sample.
-
Measure the signal using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration or cell number in each well.
-
Calculate the fold change in NAD+ levels in treated cells compared to the vehicle control.
Conclusion
The available data indicates that this compound is a potent activator of NAMPT in vitro and can increase NAD+ levels in certain cell types and in mouse liver. However, its efficacy and mechanism may differ from other classes of NAMPT activators such as NATs and N-PAMs. The conflicting report of this compound decreasing NAD+ in THP-1 cells highlights the importance of cell-type-specific effects and the need for further independent verification. Researchers are encouraged to utilize the provided protocols to conduct their own comparative studies to fully elucidate the pharmacological profiles of these promising therapeutic candidates.
References
A Comparative Analysis of the Metabolic Effects of SBI-797812: A Guide for Researchers
This guide provides a detailed comparative analysis of the metabolic effects of SBI-797812, a potent nicotinamide phosphoribosyltransferase (NAMPT) activator, with other common methods for boosting intracellular nicotinamide adenine dinucleotide (NAD+) levels. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways.
Introduction: The Role of NAMPT in NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for various enzymes involved in signaling pathways, DNA repair, and aging.[1] The salvage pathway is the primary route for NAD+ biosynthesis in mammals, with nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme.[1] Consequently, activating NAMPT presents a promising therapeutic strategy for conditions associated with depleted NAD+ levels. This compound is a novel small molecule activator of NAMPT that has demonstrated significant potential in elevating intracellular NAD+ levels.[2][3]
Mechanism of Action: this compound as a "Super Catalyst"
This compound functions as an allosteric activator of NAMPT, effectively turning it into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[2] Its mechanism is multifaceted and includes:
-
Shifting Reaction Equilibrium: this compound dramatically shifts the NAMPT reaction equilibrium towards the formation of NMN.
-
Increased ATP Affinity: It enhances the affinity of NAMPT for its co-substrate ATP, a step that is obligatory for its activating effect.
-
Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated, active form of the NAMPT enzyme.
-
Blunting Feedback Inhibition: this compound overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+.
This unique mechanism of action distinguishes this compound from other NAD+ boosting strategies, such as supplementation with NAD+ precursors.
Comparative Analysis of Metabolic Effects
This section compares the metabolic effects of this compound with another putative NAMPT activator, P7C3, and two widely used NAD+ precursors, nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The following tables summarize data from various independent studies to provide a comparative overview.
In Vitro Efficacy
| Compound | Target/Mechanism | Cell Line | Concentration | Fold Increase in NMN | Fold Increase in NAD+ | Citation(s) |
| This compound | NAMPT Activator | A549 | 10 µM | ~16.7 | ~2.2 | |
| Human Primary Myotubes | 10 µM | ~2.5 | ~1.25 | |||
| P7C3 | Putative NAMPT Activator | - | - | Not Reported | Not Reported | |
| NMN | NAD+ Precursor | AML12, HepG2, etc. | 500 µM | - | 2.5 to 19-fold (as NMNH) | |
| NR | NAD+ Precursor | - | - | Not Directly Measured | Varies |
Note: One study reported that P7C3-A20 did not exhibit NAMPT binding activity in their assay, suggesting a potentially different mechanism of action compared to this compound. NMNH, a reduced form of NMN, showed superior NAD+ boosting effects compared to NMN.
In Vivo Efficacy
| Compound | Animal Model | Dosage & Administration | Tissue | Fold Increase in NAD+ | Citation(s) |
| This compound | Mouse | 20 mg/kg (i.p.) | Liver | ~1.3 | |
| Heart | Trend towards increase | ||||
| Skeletal Muscle | No significant increase | ||||
| NMN | Mouse | Varies | Liver, Muscle | Varies | |
| NR | Mouse | Varies | Liver, Muscle | Varies |
Experimental Protocols
In Vitro Assessment of NMN and NAD+ Levels
Objective: To quantify the intracellular concentrations of NMN and NAD+ in cultured cells following treatment with this compound or other compounds.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to desired confluency.
-
Treat cells with various concentrations of the test compound (e.g., this compound at 0.4, 2, and 10 µM) or vehicle control for a specified duration (e.g., 4 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.
-
Collect the cell lysate and centrifuge to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite-containing supernatant into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a C18-based column for hydrophilic compounds).
-
Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the metabolites.
-
Detect and quantify NMN and NAD+ using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Normalization:
-
Normalize the quantified metabolite levels to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
In Vivo Assessment of Tissue NAD+ Levels
Objective: To measure the concentration of NAD+ in various tissues of mice following administration of this compound.
Methodology:
-
Animal Dosing:
-
Administer this compound to mice via a suitable route (e.g., intraperitoneal injection at 20 mg/kg).
-
Include a vehicle-treated control group.
-
-
Tissue Harvesting:
-
At a predetermined time point post-dosing (e.g., 4 hours), euthanize the mice.
-
Rapidly dissect and flash-freeze the tissues of interest (e.g., liver, heart, skeletal muscle) in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in a pre-chilled extraction buffer.
-
Follow a similar extraction procedure as described for the in vitro protocol to separate the metabolites from proteins and other cellular components.
-
-
LC-MS/MS Analysis and Data Normalization:
-
Analyze the tissue extracts using LC-MS/MS as described above.
-
Normalize the NAD+ levels to the weight of the tissue sample.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on NAMPT
Caption: this compound allosterically activates NAMPT, enhancing NAD+ biosynthesis.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing metabolic effects of NAD+ boosting compounds.
Conclusion
This compound represents a novel and potent pharmacological approach to augment intracellular NAD+ levels through the direct activation of NAMPT. Its unique mechanism of action, which includes enhancing catalytic efficiency and overcoming feedback inhibition, suggests potential advantages over simple precursor supplementation. However, further direct comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of this compound in comparison to other NAD+ boosting strategies. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the metabolic effects of this promising compound.
References
Assessing the Specificity of SBI-797812 for NAMPT: A Comparative Guide to NAMPT Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nicotinamide phosphoribosyltransferase (NAMPT) activator, SBI-797812, with several alternative NAMPT inhibitors. The objective is to offer a clear assessment of their specificity and performance, supported by experimental data and detailed protocols. A key distinction highlighted is the opposing mechanisms of action: this compound enhances NAMPT activity, while the alternatives inhibit it.
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, making it a significant target for therapeutic intervention in various diseases. While most drug discovery efforts have focused on NAMPT inhibitors for oncology, the emergence of NAMPT activators like this compound presents a novel approach for conditions associated with NAD+ depletion. This guide directly compares the NAMPT activator this compound with three well-characterized NAMPT inhibitors: FK866, KPT-9274, and LSN3154567.
This compound is a potent activator of NAMPT, effectively turning the enzyme into a "super catalyst" for more efficient generation of nicotinamide mononucleotide (NMN), a key NAD+ precursor.[1] Its specificity lies in its unique mechanism of action, which involves stabilizing the active, phosphorylated form of NAMPT and increasing the enzyme's affinity for ATP.[1]
In contrast, FK866 , KPT-9274 , and LSN3154567 are potent inhibitors of NAMPT, leading to NAD+ depletion and subsequent cell death in cancer cells that are highly dependent on the NAMPT pathway. Their specificity varies, with KPT-9274 exhibiting dual-specificity by also inhibiting p21-activated kinase 4 (PAK4), while LSN3154567 is reported to be a highly selective NAMPT inhibitor. FK866 is a well-established and specific NAMPT inhibitor, though its clinical development has been hampered by toxicity.
This guide will delve into the quantitative data, experimental protocols, and signaling pathways related to these compounds to provide a comprehensive resource for researchers in the field.
Data Presentation
Table 1: Quantitative Comparison of NAMPT Modulators
| Compound | Class | Mechanism of Action | Potency (Human NAMPT) | Known Off-Targets |
| This compound | Activator | Stabilizes phosphorylated NAMPT, increases ATP affinity, blunts NAD+ feedback inhibition.[1] | EC50: 0.37 µM[2] | Not extensively reported in publicly available literature. |
| FK866 | Inhibitor | Binds to the NAMPT active site, competing with nicotinamide. | IC50: ~1.60 nM[3] | Generally considered highly specific for NAMPT. |
| KPT-9274 | Inhibitor | Dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4). | IC50: ~120 nM | p21-activated kinase 4 (PAK4). |
| LSN3154567 | Inhibitor | Competitive inhibitor with respect to nicotinamide. | IC50: ~3.1 nM | Reported to be a highly selective NAMPT inhibitor. |
Signaling Pathway and Experimental Workflows
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of modulation.
Experimental Workflow: NAMPT Enzymatic Activity Assay
This diagram outlines the typical workflow for an in vitro assay to measure NAMPT activity and assess the effect of modulators.
Caption: Workflow for a NAMPT enzymatic activity assay.
Experimental Workflow: Cellular NAD+ Measurement
This diagram shows the process for measuring intracellular NAD+ levels in response to treatment with NAMPT modulators.
Caption: Workflow for cellular NAD+ measurement.
Experimental Protocols
NAMPT In Vitro Enzymatic Activity Assay
This protocol is adapted from commercially available kits and literature sources to assess the activation or inhibition of recombinant human NAMPT.
Materials:
-
Recombinant Human NAMPT enzyme
-
NAMPT Assay Buffer (containing coupling enzymes like NMNAT and a detection enzyme)
-
Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Test compounds (this compound or inhibitors) dissolved in DMSO
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant NAMPT to the desired concentration (e.g., 10-50 ng/µL) in assay buffer.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Blank wells: Add assay buffer without NAMPT.
-
Positive control wells (100% activity): Add diluted NAMPT enzyme and vehicle (DMSO).
-
Test wells: Add diluted NAMPT enzyme and the desired concentration of the test compound.
-
-
Reaction Initiation and Incubation:
-
Add the substrate master mix (containing NAM, PRPP, and ATP) to all wells to start the reaction.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence or absorbance at the appropriate wavelength for the detection reagent used.
-
-
Data Analysis:
-
Subtract the average signal from the blank wells from all other wells.
-
For inhibitors, calculate the percent inhibition relative to the positive control.
-
For activators, calculate the percent activation relative to the positive control.
-
Plot the percent inhibition/activation against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Cellular NAD+ Quantification Assay
This protocol outlines a method for measuring intracellular NAD+ levels in cultured cells treated with NAMPT modulators.
Materials:
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., A549, HCT116)
-
Test compounds (this compound or inhibitors)
-
Phosphate-buffered saline (PBS)
-
NAD+ extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
Commercial NAD+/NADH quantification kit (e.g., cycling assay-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 4-24 hours).
-
-
NAD+ Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction buffer to lyse the cells and precipitate proteins.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant (containing NAD+) to a new tube.
-
Neutralize the extract by adding the neutralization buffer.
-
-
Quantification:
-
Use a commercial NAD+/NADH quantification kit according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric product proportional to the amount of NAD+.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Determine the NAD+ concentration in each sample based on a standard curve.
-
Normalize the NAD+ concentration to the total protein content or cell number of a parallel well.
-
Compare the normalized NAD+ levels between treated and control samples.
-
Conclusion
The assessment of this compound's specificity for NAMPT reveals a distinct mechanism of action compared to the more extensively studied NAMPT inhibitors. As a NAMPT activator, this compound offers a promising therapeutic strategy for diseases characterized by NAD+ deficiency. Its specificity appears to be driven by its unique ability to stabilize the active conformation of NAMPT.
In contrast, NAMPT inhibitors such as FK866, KPT-9274, and LSN3154567 demonstrate potent anti-proliferative effects in cancer models through the depletion of NAD+. The specificity of these inhibitors varies, with some, like LSN3154567, showing high selectivity for NAMPT, while others, such as KPT-9274, have known off-targets that may contribute to their overall activity profile.
For researchers and drug developers, the choice between a NAMPT activator and an inhibitor will depend on the therapeutic indication. The experimental protocols and comparative data presented in this guide provide a foundational resource for the continued investigation and development of novel NAMPT modulators. Further studies, particularly comprehensive off-target screening of this compound, will be valuable in fully elucidating its specificity profile.
References
Safety Operating Guide
Personal protective equipment for handling SBI-797812
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SBI-797812, a potent, orally active nicotinamide phosphoribosyltransferase (NAMPT) activator.[1] Adherence to these procedures is vital to ensure personal safety and minimize environmental impact. This compound is intended for research use only and is not for human or veterinary use.[2]
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact through all routes of exposure.[3] The following personal protective equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: A mask or, for procedures that may generate dust or aerosols, a properly fitted respirator is necessary.[3]
-
Body Protection: A laboratory coat or gown must be worn to protect the skin and clothing.
Operational Plan for Handling
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Before use, ensure that small volumes of the compound that may have become entrapped in the vial's seal are collected by briefly centrifuging the vial.[3]
2. Solution Preparation:
-
This compound is soluble in DMSO. When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Ensure adequate ventilation during the dissolution process.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date.
-
Avoid direct contact with the compound and its solutions. Use appropriate tools (spatulas, pipettes) for transfer.
-
In case of accidental contact, immediately wash the affected area with copious amounts of water and seek medical advice.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₄O₄S | |
| Molecular Weight | 402.47 g/mol | |
| Purity | ≥98% | |
| Form | Crystalline solid | |
| Storage Temperature | -20°C | |
| Solubility | >50 mg/mL in DMSO |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this material down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Protocol
The following diagram outlines the essential steps and safety precautions for handling this compound in a laboratory setting.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
